AGI-24512
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXODVWKUOZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AGI-24512 in MTAP-Deleted Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AGI-24512, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancer cells. This document details the underlying principles of synthetic lethality, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows.
Executive Summary
This compound is an investigational small molecule that targets the metabolic enzyme MAT2A. In cancers with homozygous deletion of the MTAP gene, a unique metabolic vulnerability is created, rendering these cells exquisitely sensitive to MAT2A inhibition. The loss of MTAP function leads to the accumulation of 5'-methylthioadenosine (MTA), which acts as an endogenous partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). By inhibiting MAT2A, this compound depletes the cellular pool of S-adenosylmethionine (SAM), the essential methyl donor for PRMT5. The combined effect of partial PRMT5 inhibition by MTA and SAM depletion by this compound results in a potent and selective anti-proliferative effect in MTAP-deleted cancer cells, a concept known as synthetic lethality.
The Synthetic Lethal Mechanism of this compound in MTAP-Deleted Cells
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is a cornerstone of this therapeutic strategy. Here's a breakdown of the mechanism:
-
MTAP Deletion and MTA Accumulation: The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant portion of human cancers. MTAP is a key enzyme in the methionine salvage pathway, responsible for metabolizing MTA. In its absence, MTA accumulates to high intracellular concentrations.
-
Partial PRMT5 Inhibition by MTA: The accumulated MTA acts as a competitive inhibitor of PRMT5, a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a wide range of proteins involved in essential cellular processes, including RNA splicing. This partial inhibition of PRMT5 creates a dependency on high levels of its substrate, SAM, for residual activity.
-
MAT2A Inhibition and SAM Depletion: this compound is a potent and selective inhibitor of MAT2A, the enzyme responsible for synthesizing SAM from methionine and ATP. By inhibiting MAT2A, this compound significantly reduces the intracellular concentration of SAM.
-
Synergistic Inhibition of PRMT5 and Cell Death: In MTAP-deleted cells, the combination of MTA-mediated partial PRMT5 inhibition and this compound-induced SAM depletion leads to a profound suppression of PRMT5 activity. This disruption of PRMT5-dependent processes, particularly mRNA splicing, ultimately triggers DNA damage and apoptosis, leading to selective cell death in MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay/Cell Line | Reference |
| MAT2A Enzymatic IC50 | 8 nM | Biochemical Assay | [3] |
| Cellular SAM IC50 | 100 nM | HCT116 MTAP-/- | |
| Cell Proliferation IC50 | 100 nM | HCT116 MTAP-/- (96 hours) | |
| PRMT5-mediated SDMA IC50 | 95 nM | HCT116 MTAP-/- | [4] |
| Pharmacokinetic Parameter | Value | Species | Reference |
| Oral Bioavailability | Poor | Rat | |
| Half-life | Short | Rat |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in MTAP-Deleted Cells
Caption: Synthetic lethality of this compound in MTAP-deleted cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary research that characterized the activity of this compound and related MAT2A inhibitors.
MAT2A Enzymatic Assay
This protocol is adapted from the methods used in the discovery of potent MAT2A inhibitors.[3]
-
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
L-methionine
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add MAT2A enzyme to all wells except for the negative control wells.
-
Initiate the reaction by adding a mixture of L-methionine and ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression model.
-
Cell Proliferation Assay
This protocol is based on the methods used to assess the anti-proliferative effects of MAT2A inhibitors in MTAP-deleted and proficient cell lines.[2][4]
-
Reagents and Materials:
-
HCT116 MTAP+/+ and HCT116 MTAP-/- isogenic cell lines
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound dissolved in DMSO
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Procedure:
-
Seed HCT116 MTAP+/+ and MTAP-/- cells into 96-well plates at a density of 1,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions or a DMSO vehicle control.
-
Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.
-
Western Blot Analysis for Symmetric Di-methyl Arginine (SDMA)
This protocol is used to measure the inhibition of PRMT5 activity in cells by detecting the levels of SDMA on total cellular proteins.[2][4]
-
Reagents and Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-SDMA, anti-Vinculin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate HCT116 MTAP-/- cells and treat with various concentrations of this compound for 72 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Vinculin antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent reduction in SDMA levels.
-
Cellular SAM Level Quantification
This protocol describes the measurement of intracellular SAM levels following treatment with this compound.[2][4]
-
Reagents and Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
Methanol extraction solution
-
LC-MS/MS system
-
-
Procedure:
-
Plate HCT116 MTAP-/- cells and treat with a dose-response of this compound for 24 hours.
-
Wash the cells with ice-cold saline.
-
Extract the metabolites by adding a cold methanol-based extraction solution.
-
Scrape the cells and collect the cell extracts.
-
Centrifuge the extracts to pellet the cell debris.
-
Analyze the supernatant containing the metabolites by LC-MS/MS to quantify the levels of SAM.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Calculate the IC50 for SAM reduction.
-
Conclusion
This compound exemplifies a precision medicine approach, exploiting a specific metabolic vulnerability in MTAP-deleted cancers. Its mechanism of action, rooted in the synthetic lethal interaction between MAT2A inhibition and MTAP deficiency, provides a strong rationale for its development as a targeted therapy. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate this and other molecules targeting the MAT2A-PRMT5 axis in MTAP-deleted tumors. The poor pharmacokinetic properties of this compound have led to the development of next-generation MAT2A inhibitors, such as AG-270, with improved drug-like properties for clinical evaluation.[3]
References
Crystal Structure of AGI-24512 Bound to MAT2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of the allosteric inhibitor AGI-24512 in complex with its target, Methionine Adenosyltransferase 2A (MAT2A). The structural and functional data presented herein are crucial for understanding the mechanism of inhibition and for the rational design of next-generation MAT2A inhibitors for therapeutic applications, particularly in the context of MTAP-deleted cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound-MAT2A complex.
Table 1: Crystallographic Data for this compound-MAT2A Complex (PDB ID: 7KCF)
| Parameter | Value | Reference |
| PDB ID | 7KCF | [1] |
| Resolution (Å) | 1.10 | [1] |
| R-Value Work | 0.147 | [1] |
| R-Value Free | 0.160 | [1] |
| Space Group | I 2 2 2 | [1] |
| Unit Cell Dimensions (Å) | a=68.195, b=94.376, c=116.208 | [1] |
| Unit Cell Angles (°) | α=90, β=90, γ=90 | [1] |
Table 2: this compound In Vitro Activity
| Parameter | Value (nM) | Reference |
| MAT2A Enzymatic IC50 | 8 | [2] |
| HCT116 MTAP-/- Cellular SAM IC50 | 100 | |
| HCT116 MTAP-/- Cellular Proliferation IC50 | 100 | |
| PRMT5-mediated SDMA marks IC50 in MTAP-/- cells | 95 |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the structure and function of the this compound-MAT2A complex are provided below.
Recombinant Human MAT2A Expression and Purification
Full-length human MAT2A was expressed and purified for crystallization and biochemical assays.[2]
Expression:
-
The full-length human MAT2A gene was cloned into a pET21a-based expression vector.[2]
-
The construct was transformed into Escherichia coli BL21(DE3) cells.[2]
-
Cells were grown in a large-scale fermenter and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[2]
Purification:
-
The cell pellet was harvested by centrifugation and resuspended in a lysis buffer.
-
Cells were lysed by sonication, and the lysate was cleared by centrifugation.
-
The supernatant containing the soluble MAT2A protein was loaded onto a Ni-NTA affinity chromatography column.
-
The column was washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Recombinant MAT2A was eluted from the column using a high concentration of imidazole.
-
The eluted protein was further purified by size-exclusion chromatography to obtain a homogenous protein preparation.
-
The purity and integrity of the protein were assessed by SDS-PAGE.
Crystallization of the MAT2A-SAM-AGI-24512 Ternary Complex
The crystal structure of MAT2A in complex with S-adenosylmethionine (SAM) and this compound was determined by X-ray crystallography.[1]
-
Purified MAT2A protein was concentrated to 10 mg/mL.
-
The protein was incubated with 1 mM SAM and a 1.5-fold molar excess of this compound.
-
Crystallization was performed using the hanging drop vapor diffusion method at 291 K (18°C).[1]
-
The crystallization drops were prepared by mixing equal volumes of the protein-ligand solution and the reservoir solution.
-
The reservoir solution contained 0.2 M LiCl, 0.1 M Tris pH 8.4, and 20% (w/v) PEG 6000.[1]
-
Crystals of the ternary complex appeared and grew to their final size over several days.
X-ray Data Collection and Structure Determination
-
Crystals were cryo-protected using the reservoir solution supplemented with 10% ethylene (B1197577) glycol and flash-cooled in liquid nitrogen.[1]
-
X-ray diffraction data were collected at a synchrotron source.
-
The data were processed and scaled using standard crystallographic software.
-
The structure was solved by molecular replacement using a previously determined structure of MAT2A as the search model.
-
The model was refined, and the this compound and SAM molecules were built into the electron density map.
-
The final structure was validated and deposited in the Protein Data Bank with the accession code 7KCF.[1]
MAT2A Enzymatic Inhibition Assay
The inhibitory activity of this compound against MAT2A was determined using a biochemical assay that measures the production of inorganic phosphate (B84403), a byproduct of the MAT2A-catalyzed reaction.[2]
-
The assay was performed in a 384-well plate format.
-
A dilution series of this compound in DMSO was prepared.
-
The MAT2A enzyme was pre-incubated with the inhibitor for a defined period.
-
The enzymatic reaction was initiated by the addition of the substrates, L-methionine and ATP. The final concentrations were 400 µM for L-methionine and 500 µM for ATP.[2]
-
The reaction was allowed to proceed for 60 minutes at 25°C.[2]
-
The reaction was stopped, and the amount of liberated inorganic phosphate was quantified using a colorimetric detection reagent (PiColorLock Gold kit).[2]
-
The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate key pathways and workflows related to the this compound-MAT2A interaction.
MAT2A Signaling Pathway and Synthetic Lethality in MTAP-Deleted Cancers
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells, highlighting the mechanism of synthetic lethality with this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the determination of the this compound-MAT2A-SAM crystal structure.
Workflow for MAT2A Enzymatic Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against MAT2A.
References
AGI-24512: A Chemical Probe for Interrogating MAT2A Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, most notably in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. AGI-24512 is a potent and selective, allosteric inhibitor of MAT2A. Although its poor pharmacokinetic properties precluded its clinical development, this compound has served as a pivotal chemical probe for elucidating the function of MAT2A and validating it as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and the signaling pathways it perturbs.
Introduction to MAT2A and the Synthetic Lethal Relationship with MTAP Deletion
MAT2A catalyzes the conversion of methionine and ATP into SAM.[1][2] SAM is the primary methyl donor for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in the regulation of gene expression, signal transduction, and cellular metabolism.[3]
In approximately 15% of all human cancers, the gene encoding MTAP is co-deleted with the adjacent tumor suppressor gene, CDKN2A.[4] MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation leads to the product inhibition of several enzymes, most notably protein arginine methyltransferase 5 (PRMT5).[5] This partial inhibition of PRMT5 makes these cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival. By inhibiting MAT2A, the primary producer of SAM, this compound creates a synthetic lethal phenotype in MTAP-deleted cancer cells.[4]
This compound: A Potent, Noncompetitive Inhibitor of MAT2A
This compound is a potent, small-molecule inhibitor of MAT2A with a biochemical half-maximal inhibitory concentration (IC50) of 8 nM.[6][7] Mechanistic studies have revealed that this compound is a noncompetitive inhibitor with respect to both ATP and L-methionine, binding to an allosteric site on the MAT2A enzyme.[2][7][8] This binding traps the product, SAM, in the active site, preventing its release and thereby inhibiting the catalytic cycle.[9]
Due to its poor oral absorption and short half-life in vivo, this compound was not advanced into clinical trials.[6] However, its high potency and selectivity have made it an invaluable in vitro tool for studying MAT2A biology and paved the way for the development of the clinical candidate AG-270.[8]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound in biochemical and cellular assays.
| Parameter | Value | Assay System | Reference |
| Biochemical Activity | |||
| MAT2A IC50 | 8 nM | Recombinant human MAT2A enzyme | [6] |
| Cellular Activity | |||
| Proliferation IC50 | ~100 nM | HCT116 MTAP-/- cells (96-hour treatment) | [6] |
| SAM Reduction IC50 | 100 nM | HCT116 MTAP-null cells | [6] |
| PRMT5 SDMA Inhibition IC50 | 95 nM | MTAP-/- cells | [6] |
Table 1: Summary of this compound In Vitro Potency
| Cell Line | MTAP Status | This compound Proliferation IC50 |
| HCT116 | -/- | ~100 nM |
| HCT116 | +/+ | >10 µM |
| A375 | -/- | Sensitive |
| MIA PaCa-2 | -/- | Sensitive |
| PANC-1 | -/- | Sensitive |
| NCI-H522 | -/- | Sensitive |
Table 2: Proliferative Activity of this compound in a Panel of Cancer Cell Lines (Qualitative sensitivity is noted where specific IC50 values are not publicly available). Data compiled from multiple sources indicating sensitivity in MTAP-deleted lines.
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway and the Impact of this compound in MTAP-Deleted Cancers
The inhibition of MAT2A by this compound in the context of MTAP deletion triggers a cascade of events leading to selective cancer cell death. The following diagram illustrates this pathway.
Experimental Workflow for Assessing this compound Activity
A typical workflow to characterize the effects of this compound involves a series of in vitro biochemical and cell-based assays.
Detailed Experimental Protocols
MAT2A Biochemical Inhibition Assay
This protocol is adapted from standard colorimetric assays that measure the production of phosphate (B84403), a byproduct of the MAT2A-catalyzed reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP solution
-
L-Methionine solution
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP
-
This compound stock solution in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture: Prepare a master mixture containing assay buffer, ATP, and L-Methionine at 2x the final desired concentration. While specific concentrations for this compound assays are not always detailed, typical substrate concentrations are at or below their Km values (Km(ATP) ≈ 50-100 µM, Km(L-Met) ≈ 5-25 µM).[10][11]
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of diluted this compound.
-
Positive Control: Add 5 µL of assay buffer with DMSO.
-
Blank: Add 10 µL of assay buffer without enzyme.
-
-
Enzyme Addition: Add 5 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Initiate Reaction: Add 10 µL of the master mixture to all wells. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of the phosphate detection reagent to each well. Incubate for 15-30 minutes at room temperature for color development.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis: Subtract the blank absorbance from all wells. Calculate the percent inhibition for each this compound concentration relative to the positive control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP+/+ cell lines
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution in DMSO
-
96-well white, clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed 1,000 cells per well in 90 µL of medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.1%. Include vehicle control wells.
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO₂ incubator.
-
Readout: Add the cell viability reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and determine the IC50 value by nonlinear regression.
Intracellular SAM Quantification by LC-MS/MS
Materials:
-
HCT116 MTAP-/- cells
-
This compound stock solution in DMSO
-
Ice-cold PBS
-
Extraction Solution: 80:20 Methanol:Water, stored at -80°C
-
Stable isotope-labeled SAM internal standard (e.g., d3-SAM)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled extraction solution containing the internal standard to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Use a HILIC or reverse-phase column for separation.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. A common transition for SAM is m/z 399.0 → 250.1.
-
-
Data Analysis: Generate a standard curve with known concentrations of SAM. Quantify SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the results to cell number or protein concentration.
Western Blot for PRMT5-mediated SDMA Marks
Materials:
-
HCT116 MTAP-/- cells
-
This compound stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-symmetric dimethylarginine (SDMA) (e.g., D6S2A Rabbit mAb), anti-Vinculin or anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for 72 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Immunofluorescence for γH2AX Foci
Materials:
-
HCT116 MTAP-/- cells grown on coverslips
-
This compound stock solution in DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound for a desired time (e.g., 24-72 hours).
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking and Staining:
-
Block with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Mounting: Wash the cells, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates DNA damage.
Conclusion
This compound has been instrumental as a chemical probe for dissecting the function of MAT2A and validating the synthetic lethal strategy of targeting MAT2A in MTAP-deleted cancers. Its high potency and well-characterized mechanism of action make it a valuable tool for in vitro studies. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further explore the role of MAT2A in health and disease. While this compound itself is not a clinical candidate, the knowledge gained from its use has been critical in the ongoing development of next-generation MAT2A inhibitors for cancer therapy.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AGI-24512 in Synthetic Lethality with MTAP Deletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant portion of human cancers, creates a unique metabolic vulnerability. This alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the essential enzyme Protein Arginine Methyltransferase 5 (PRMT5). Consequently, MTAP-deleted cancer cells become exquisitely dependent on the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for PRMT5, a process catalyzed by methionine adenosyltransferase 2A (MAT2A). AGI-24512, a potent and selective inhibitor of MAT2A, exploits this dependency to induce synthetic lethality in MTAP-deleted tumors. By reducing the cellular pool of SAM, this compound further suppresses the already compromised PRMT5 activity, leading to disruptions in critical cellular processes such as mRNA splicing and ultimately triggering DNA damage and cell death. This guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, and offers detailed experimental protocols to facilitate further research in this promising area of precision oncology.
The Synthetic Lethal Interaction between MTAP Deletion and MAT2A Inhibition
The concept of synthetic lethality, where the loss of two genes is lethal but the loss of either one alone is not, provides a powerful framework for developing targeted cancer therapies. The relationship between MTAP and MAT2A is a prime example of this principle.
Metabolic Consequences of MTAP Deletion
The MTAP gene is located on chromosome 9p21, adjacent to the well-known tumor suppressor gene CDKN2A. Due to this proximity, MTAP is frequently co-deleted with CDKN2A in approximately 15% of all human cancers. MTAP is a critical enzyme in the methionine salvage pathway, where it catabolizes MTA, a byproduct of polyamine synthesis and SAM-dependent methylation reactions, into adenine (B156593) and 5'-methylthioribose-1-phosphate.
In MTAP-deleted cancer cells, the absence of MTAP enzymatic activity leads to a significant accumulation of intracellular MTA. This accumulation has a profound impact on cellular methylation dynamics, primarily through the partial inhibition of PRMT5.
The Central Roles of MAT2A and PRMT5
MAT2A (Methionine Adenosyltransferase 2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP. SAM is the universal methyl donor for a vast array of cellular methylation reactions, which are critical for the regulation of gene expression, signal transduction, and metabolism.
PRMT5 (Protein Arginine Methyltransferase 5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. These modifications play a crucial role in various cellular processes, including pre-mRNA splicing, the regulation of transcription, and the DNA damage response.
This compound: Exploiting a Created Vulnerability
The accumulation of MTA in MTAP-deleted cells creates a state of partial PRMT5 inhibition. To compensate and maintain sufficient methylation for survival, these cancer cells become highly dependent on a steady supply of SAM, and therefore, on the activity of MAT2A.
This compound is a potent small-molecule inhibitor of MAT2A. By inhibiting MAT2A, this compound drastically reduces the intracellular concentration of SAM. In MTAP-deleted cells, this reduction in SAM further cripples the already partially inhibited PRMT5, leading to a catastrophic failure of essential cellular processes and ultimately, selective cell death. This synthetic lethal approach provides a therapeutic window to target cancer cells with MTAP deletion while sparing normal, MTAP-proficient tissues.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, demonstrating the selective inhibition of MAT2A and its downstream effects in MTAP-deleted cancer cells.
| Compound | Target | IC50 (nM) | Cell Line | MTAP Status | Reference |
| This compound | MAT2A | 8 | - | - | [1] |
Table 1: In Vitro Enzymatic Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme.
| Compound | Cell Line | MTAP Status | Proliferation IC50 (nM) | SAM Levels IC50 (nM) | SDMA Marks IC50 (nM) | Reference |
| This compound | HCT116 | Deleted | 100 | 100 | 95 | [1] |
Table 2: Cellular Activity of this compound in an MTAP-Deleted Cell Line. This table summarizes the cellular potency of this compound in the HCT116 MTAP-deleted cancer cell line, including its effect on cell proliferation, S-adenosylmethionine (SAM) levels, and symmetric dimethylarginine (SDMA) marks.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of the role of this compound.
Caption: Synthetic Lethality Pathway in MTAP-Deleted Cells.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: Logical Flow of this compound-Induced Synthetic Lethality.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to investigate the activity of this compound.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MTAP-wildtype versus MTAP-deleted cancer cell lines.
Materials:
-
MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000 cells per well in 100 µL of complete medium into 96-well plates.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability against the log-transformed concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis for PRMT5 Pathway Modulation
Objective: To assess the effect of this compound on the levels of symmetric dimethylarginine (SDMA) marks, a downstream marker of PRMT5 activity.
Materials:
-
MTAP-deleted cancer cell lines
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
5% non-fat dry milk or bovine serum albumin (BSA) in TBST for blocking
-
Primary antibodies:
-
Anti-Symmetric Di-Methyl Arginine (SDMA) Motif antibody
-
Anti-PRMT5 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for 72-96 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) or vehicle control via oral gavage.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Conclusion and Future Directions
This compound serves as a powerful tool compound that has significantly contributed to the validation of MAT2A as a synthetic lethal target in MTAP-deleted cancers. The preclinical data strongly support the mechanism of action, demonstrating selective inhibition of cell proliferation and downstream pathway modulation in the intended cancer cell population. While this compound itself exhibited poor pharmacokinetic properties, it paved the way for the development of orally bioavailable MAT2A inhibitors, such as AG-270, which have advanced into clinical trials.
Future research in this area will likely focus on:
-
Identifying biomarkers to predict which patients with MTAP-deleted tumors are most likely to respond to MAT2A inhibition.
-
Exploring rational combination therapies to enhance the efficacy of MAT2A inhibitors and overcome potential resistance mechanisms.
-
Further elucidating the downstream consequences of PRMT5 inhibition in the context of MTAP deletion to identify additional therapeutic vulnerabilities.
The synthetic lethal strategy targeting the MAT2A-PRMT5 axis in MTAP-deleted cancers represents a promising and elegant approach to precision oncology, and the foundational work with this compound has been instrumental in advancing this field.
References
AGI-24512: A Potent Modulator of PRMT5 Activity and Methylation Through MAT2A Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGI-24512 has emerged as a critical research tool in the study of cancer epigenetics and metabolism. This small molecule is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. By depleting the cellular pool of SAM, this compound indirectly but effectively curtails the activity of SAM-dependent methyltransferases, most notably Protein Arginine Methyltransferase 5 (PRMT5). This targeted interference with PRMT5-mediated methylation has profound downstream effects on critical cellular processes, including mRNA splicing and the DNA damage response, making it a molecule of significant interest in oncology research, particularly for cancers with specific genetic vulnerabilities such as MTAP deletion. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on PRMT5 activity and methylation, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Indirect Inhibition of PRMT5
This compound is not a direct inhibitor of PRMT5. Instead, it targets MAT2A, the enzyme that catalyzes the conversion of methionine and ATP into SAM. PRMT5, a type II protein arginine methyltransferase, is responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, a process that is entirely dependent on the availability of SAM. By potently inhibiting MAT2A, this compound leads to a significant reduction in intracellular SAM levels. This depletion of the essential methyl donor substrate effectively starves PRMT5 of the necessary fuel for its enzymatic activity, leading to a global decrease in symmetric dimethylarginine (SDMA) marks on its target proteins.[1][2]
This mechanism is particularly relevant in the context of cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A.[2] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA is a partial inhibitor of PRMT5, making these cells exquisitely sensitive to further reductions in PRMT5 activity.[3] By inhibiting MAT2A and thus further reducing PRMT5 function, this compound creates a synthetic lethal scenario in MTAP-deleted tumors.[2][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
| Parameter | Value | Assay System | Reference |
| MAT2A IC50 | 8 nM | Enzymatic Assay | [5] |
| PRMT5-mediated SDMA marks IC50 | 95 nM | Cellular Assay (MTAP-/- cells) | [4] |
| SAM Levels IC50 | 100 nM | Cellular Assay (HCT116 MTAP-null cells) | [5] |
| Cell Proliferation IC50 | 100 nM | Cellular Assay (HCT116 MTAP-deleted cells) | [2] |
Table 1: In Vitro and Cellular Activity of this compound
Detailed Experimental Protocols
MAT2A Enzymatic Inhibition Assay
This protocol outlines a typical biochemical assay to determine the in vitro potency of this compound against recombinant MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
This compound
-
ATP
-
L-Methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., a phosphate (B84403) detection kit that measures the release of pyrophosphate)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant MAT2A enzyme to the desired concentration in cold assay buffer.
-
Reaction Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate. Add the diluted MAT2A enzyme to all wells except the no-enzyme control wells.
-
Reaction Initiation: Initiate the reaction by adding a mixture of ATP and L-Methionine to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (e.g., absorbance or fluorescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular PRMT5 Activity and Methylation Assay (Western Blot for SDMA)
This protocol describes how to assess the effect of this compound on the methylation activity of PRMT5 in a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmB/B').
Materials:
-
HCT116 MTAP-/- cells (or other relevant cell line)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-SmB/B' (or other PRMT5 substrate), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HCT116 MTAP-/- cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-SDMA, anti-SmB/B', and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the SDMA signal to the total level of the PRMT5 substrate (e.g., SmB/B') and the loading control to determine the relative change in methylation.
Conclusion
This compound serves as a powerful chemical probe for elucidating the biological roles of the MAT2A-SAM-PRMT5 axis. Its ability to potently and selectively inhibit MAT2A provides a robust method for studying the downstream consequences of impaired PRMT5-mediated methylation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into novel cancer therapeutics and the fundamental processes of cellular methylation. The synthetic lethal interaction in MTAP-deleted cancers highlights a promising avenue for targeted therapy, and this compound will undoubtedly continue to be a valuable tool in advancing this field.
References
- 1. openalex.org [openalex.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Discovery and Preclinical Development of AGI-24512: A Potent Allosteric Inhibitor of MAT2A for MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2α (MAT2A), an enzyme that has emerged as a critical synthetic lethal target in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The discovery process, initiated through a fragment-based screening campaign and advanced by structure-guided design, led to the identification of this potent inhibitor. This compound effectively reduces cellular S-adenosylmethionine (SAM) levels and selectively inhibits the proliferation of MTAP-deleted cancer cells. This guide details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the underlying signaling pathways and experimental workflows. While this compound demonstrated promising in vitro activity, its development was ultimately limited by a suboptimal pharmacokinetic profile, paving the way for the development of next-generation MAT2A inhibitors like AG-270.
Introduction
The co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the tumor suppressor gene CDKN2A is a frequent event in approximately 15% of all human cancers, leading to aggressive tumors with poor prognoses.[1] This genetic alteration creates a unique metabolic vulnerability, establishing a synthetic lethal relationship with the enzyme methionine adenosyltransferase 2α (MAT2A).[1] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular methylation reactions.[2]
In MTAP-deleted cancer cells, the accumulation of the MTAP substrate, 5'-methylthioadenosine (MTA), leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5).[3] This renders the cells highly dependent on MAT2A to maintain sufficient SAM levels for essential cellular processes, including PRMT5-mediated mRNA splicing.[1][4] Inhibition of MAT2A in this context leads to a significant reduction in SAM, further suppressing PRMT5 activity and ultimately inducing DNA damage and cell death.[2][4]
This compound was developed as a potent and selective allosteric inhibitor of MAT2A to exploit this synthetic lethal paradigm.[5] This document serves as a technical guide to the discovery and preclinical characterization of this compound.
Discovery and Optimization
The discovery of this compound was a result of a systematic drug discovery campaign that began with a fragment-based screening approach to identify novel allosteric inhibitors of MAT2A.[6]
Fragment-Based Screening and Hit Identification
A fragment library of over 2,000 compounds was screened for binding to the MAT2A protein dimer using mass spectrometry-based ultrafiltration.[6] This initial screen identified 31 fragment hits, which were then validated through orthogonal enzymatic and surface plasmon resonance (SPR) assays.[6] One of the initial hits, a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, demonstrated weak but measurable inhibition of MAT2A.[6]
Structure-Guided Design and Lead Optimization
Iterative structure-guided design, utilizing X-ray crystallography of fragment hits bound to MAT2A, enabled a greater than 10,000-fold improvement in potency.[6][7] The co-crystal structure of an early lead compound with MAT2A in the presence of SAM revealed an allosteric binding site.[5] Kinetic studies confirmed a non-competitive mode of inhibition with respect to both ATP and L-methionine, indicating that the inhibitor does not bind to the active site but rather prevents the release of the product, SAM.[5][6]
The optimization process focused on enhancing interactions within the allosteric pocket. A key breakthrough was the strategic addition of a phenol (B47542) substituent to displace a water molecule observed in the crystal structure, leading to a significant boost in potency and the discovery of this compound.[5]
Mechanism of Action
This compound exerts its anti-cancer effects through the allosteric inhibition of MAT2A, leading to a cascade of events that are particularly detrimental to MTAP-deleted cancer cells.
Allosteric Inhibition of MAT2A and SAM Depletion
This compound binds to a novel allosteric pocket on the MAT2A enzyme, which is distinct from the active site where ATP and methionine bind.[5][8] This binding event stabilizes a conformation of the enzyme that traps the product, S-adenosylmethionine (SAM), preventing its release and thereby inhibiting the overall catalytic cycle.[5][8] This leads to a dose-dependent decrease in intracellular SAM levels.[2]
Synthetic Lethality in MTAP-Deleted Cancers
The selective vulnerability of MTAP-deleted cancers to MAT2A inhibition is rooted in the accumulation of MTA. MTA is a partial inhibitor of PRMT5, a key enzyme involved in mRNA splicing and the symmetric dimethylation of arginine residues on proteins.[3] In MTAP-deleted cells, the already compromised PRMT5 activity makes them exquisitely sensitive to further reductions in SAM levels caused by this compound.[4] The depletion of SAM further inhibits PRMT5, leading to defects in mRNA splicing, induction of DNA damage, and ultimately, cell cycle arrest and apoptosis.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Enzymatic Activity | |||
| MAT2A IC50 | 8 nM | Recombinant human MAT2A | [2][9] |
| Cellular Activity | |||
| SAM Level Reduction IC50 | 100 nM | HCT116 MTAP-/- | [2] |
| Anti-proliferative IC50 | 100 nM | HCT116 MTAP-/- (96 hours) | [2] |
| PRMT5-mediated SDMA Marks IC50 | 95 nM | MTAP-/- cells | [2] |
| Pharmacokinetics | |||
| Oral Absorption | Poor | Rat | [2][5] |
| Half-life | Short | Rat | [2][5] |
Table 1: In Vitro and In Vivo Activity of this compound
| Analog | Modification | MAT2A Enzymatic IC50 (µM) | Reference |
| This compound | - | 0.008 | [5] |
| Analog 16 | Phenyl at R3 | 0.15 | [5] |
| Analog 17 | 4-pyridyl at R3 | 0.160 | [5] |
Table 2: Structure-Activity Relationship of this compound Analogs
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MAT2A Enzymatic Inhibition Assay (Generalized Protocol)
This colorimetric assay measures the amount of inorganic phosphate (B84403) produced during the MAT2A-catalyzed reaction.
-
Reagent Preparation : Prepare a master mix containing assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP), ATP, and L-Methionine at 2x the final desired concentration. Prepare serial dilutions of this compound in a phosphate-free buffer.
-
Assay Plate Setup (384-well plate) :
-
Test Wells : Add 5 µL of diluted this compound.
-
Positive Control Wells : Add 5 µL of inhibitor-free buffer.
-
Blank Wells : Add 10 µL of assay buffer (without enzyme).
-
-
Enzyme Addition : Add 10 µL of diluted recombinant human MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Reaction Initiation : Add 10 µL of the master mix to all wells to start the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add 50 µL of a colorimetric phosphate detection reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Readout : Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis : Subtract the blank well absorbance from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Anti-Proliferation Assay (HCT116 MTAP-/-)
This assay quantifies cell viability to determine the anti-proliferative effect of this compound.
-
Cell Seeding : Seed HCT116 MTAP-/- cells in a 96-well plate at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0-1 µM) for 96 hours.
-
Cell Viability Assessment : Use a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels. Add the reagent to each well according to the manufacturer's instructions.
-
Readout : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the luminescence readings to the vehicle-treated control wells and calculate the percent inhibition. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Intracellular SAM Levels (LC-MS/MS Method)
This protocol outlines a method for quantifying intracellular SAM levels following treatment with this compound.
-
Cell Culture and Treatment : Seed cells (e.g., HCT116 MTAP-/-) in 6-well plates. Treat with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Metabolite Extraction :
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solution (e.g., 80% methanol) to the wells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
-
Sample Processing : Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis :
-
Inject the supernatant onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use an appropriate chromatography method to separate SAM from other metabolites.
-
Quantify SAM levels using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard.
-
-
Data Analysis : Generate a standard curve using known concentrations of SAM. Quantify the SAM concentration in the samples and normalize to the cell number or total protein content.
Visualizations
Signaling Pathway
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mohawkcollege.primo.exlibrisgroup.com [mohawkcollege.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for AGI-24512 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for in vitro assays of AGI-24512, a potent inhibitor of methionine adenosyltransferase 2α (MAT2A), using the human colorectal carcinoma cell line HCT116. This compound has demonstrated selective anti-proliferative activity in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] This synthetic lethal interaction makes this compound a compelling compound for targeted cancer therapy research.[2] The following protocols and data are intended to guide researchers in assessing the efficacy and mechanism of action of this compound in a laboratory setting.
Introduction
This compound is a potent inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes.[2][3] In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. This renders the cells more dependent on SAM for PRMT5 activity, creating a vulnerability that can be exploited by MAT2A inhibitors like this compound.[2] By reducing SAM levels, this compound can inhibit PRMT5-mediated mRNA splicing, induce DNA damage, and ultimately block the proliferation of MTAP-deleted cancer cells.[2][3] The HCT116 cell line, particularly with an engineered MTAP deletion (MTAP-/-), serves as an excellent model system to study this synthetic lethal relationship.[1][4]
Data Summary
The following table summarizes the reported in vitro efficacy of this compound in HCT116 cells.
| Parameter | Cell Line | IC50 (nM) | Assay Duration | Reference |
| Proliferation Inhibition | HCT116 MTAP-/- | ~100 | 96 hours | [1][3] |
| SAM Level Reduction | HCT116 MTAP-null | 100 | 72 hours | [3][4] |
| PRMT5-mediated SDMA Marks | MTAP-/- cells | 95 | Not Specified | [3] |
| Enzymatic Inhibition | N/A | 8 | N/A | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for an in vitro cell proliferation assay.
Caption: Mechanism of action of this compound in MTAP-deleted cells.
Caption: General workflow for a cell proliferation assay.[1]
Experimental Protocols
HCT116 Cell Culture
This protocol is for the general maintenance of HCT116 cells.
Materials:
-
HCT116 cells (ATCC CCL-247)[5]
-
McCoy's 5a Medium (e.g., GIBCO #16600)[5]
-
Fetal Bovine Serum (FBS)[5]
-
Penicillin-Streptomycin solution (100x)[5]
-
0.25% (w/v) Trypsin-EDTA solution[5]
-
Phosphate-Buffered Saline (PBS)[5]
-
Cell culture flasks (e.g., T-75)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in 15 mL of complete growth medium.[5]
-
Cell Seeding: Transfer the cell suspension into a T-75 flask and incubate at 37°C with 5% CO2.[5]
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Splitting: When cells reach 70-90% confluency, aspirate the medium and rinse the cell layer with PBS. Add 5 mL of Trypsin-EDTA solution and incubate for 5 minutes or until cells detach. Add 5 mL of complete growth medium to inactivate the trypsin. Gently pipette to create a single-cell suspension. Split the cells at a ratio of 1:5 into new flasks containing pre-warmed complete growth medium.[5]
Cell Proliferation Assay (96-well format)
This protocol is adapted from a method for assessing the anti-proliferative effects of MAT2A inhibitors.[1]
Materials:
-
HCT116 MTAP-/- and HCT116 WT cells
-
Complete growth medium (as described above)
-
Solid white 96-well plates[1]
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0-1 µM).[1][3] The final DMSO concentration should not exceed 0.1%.[1]
-
Prepare a vehicle control with 0.1% DMSO in the medium.[1]
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.[1]
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C with 5% CO2.[3]
-
-
Luminescence Measurement:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[1]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Record the luminescence using a plate-reading luminometer.[1]
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.[1]
-
Normalize the data by expressing it as a percentage of the vehicle-treated control wells (set to 100% viability).[1]
-
Plot the percent viability against the log-transformed concentration of this compound and use non-linear regression to calculate the IC50 value.[1]
-
Expected Results: A significantly lower IC50 value is expected for the HCT116 MTAP-/- cells compared to the HCT116 WT cells, demonstrating the selective anti-proliferative activity of this compound in the context of MTAP deletion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encodeproject.org [encodeproject.org]
- 6. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of AGI-24512 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of AGI-24512, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), for use in cell culture experiments. This compound has demonstrated anti-proliferative activity, particularly in cancer cells with MTAP (methylthioadenosine phosphorylase) deletion, by disrupting the MAT2A-SAM-PRMT5 signaling axis and inducing DNA damage.[1][2][3] The following protocols outline a systematic approach to empirically determine the optimal working concentration of this compound for specific cell lines and experimental endpoints.
Introduction to this compound
This compound is a small molecule inhibitor of MAT2A with a reported IC50 of 8 nM in biochemical assays.[1][4] In cellular assays, it has been shown to block the proliferation of MTAP-deleted cancer cell lines, such as HCT116, with an IC50 of approximately 100 nM.[1][3] Its mechanism of action involves the allosteric inhibition of MAT2A, which catalyzes the formation of S-adenosylmethionine (SAM).[2][5][6] By reducing intracellular SAM levels, this compound inhibits the function of SAM-dependent methyltransferases like PRMT5, leading to reduced symmetric dimethylarginine (SDMA) marks, impaired mRNA splicing, and subsequent DNA damage.[1][2]
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | [1][4] |
| Biochemical IC50 | 8 nM | [1][4] |
| Cellular IC50 (MTAP-deleted HCT116) | ~100 nM | [1][3] |
| Mechanism of Action | Allosteric inhibitor of MAT2A, reduces SAM levels, inhibits PRMT5 | [2][5][6] |
| Cellular Effects | Blocks proliferation, induces DNA damage | [1][4] |
Signaling Pathway of this compound Inhibition
This compound targets a critical metabolic pathway that is synthetically lethal in cancer cells with MTAP deletion. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Experimental Protocols
Determining the optimal concentration of this compound requires a systematic approach, starting with a broad dose-range finding study followed by more specific functional assays.
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound, for example, 10 mM, in anhydrous DMSO.[7] this compound is reported to be soluble in DMSO up to 80 mg/mL (199.76 mM).[4]
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.[7]
-
Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[1]
-
Before each experiment, thaw a fresh aliquot and dilute it to the final working concentrations in the cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. [7][8]
Dose-Response Experiment for IC50 Determination
This initial experiment aims to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of your specific cell line.
Materials:
-
Your cell line of interest (e.g., an MTAP-deleted cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM, including a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[8]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint, typically 24, 48, or 72 hours.[7] A 96-hour incubation has been reported for this compound in proliferation assays.[1]
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Target Engagement Assay
To confirm that this compound is engaging its target, MAT2A, within the cell, a target engagement assay can be performed. This can be achieved by measuring the downstream consequences of MAT2A inhibition, such as a decrease in intracellular SAM levels or a reduction in PRMT5-mediated SDMA marks.
Protocol: Western Blot for SDMA Marks
-
Cell Treatment: Treat cells with this compound at various concentrations around the determined IC50 for a specific duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. A dose-dependent decrease in SDMA signal indicates target engagement.
Functional Assays
Based on the known mechanism of action of this compound, functional assays can be employed to further refine the optimal concentration.
Protocol: DNA Damage Assay (γH2AX Staining)
-
Cell Treatment: Treat cells grown on coverslips or in chamber slides with this compound at concentrations around the IC50.
-
Fixation and Permeabilization: After the desired incubation time, fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX-positive cells or the intensity of γH2AX foci per nucleus. An increase in γH2AX signal indicates the induction of DNA damage.
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical Dose-Response Data for this compound in MTAP-deleted Cell Line
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.05 | 85.3 ± 6.1 |
| 0.1 | 52.7 ± 3.9 |
| 0.5 | 15.2 ± 2.5 |
| 1 | 5.8 ± 1.9 |
| 10 | 2.1 ± 0.8 |
Table 2: Summary of Optimal Concentrations for Different Assays
| Assay | Endpoint | Optimal Concentration Range | Notes |
| Cell Viability | IC50 | Determined from dose-response curve | Cell line dependent |
| Target Engagement | SDMA Reduction | IC50 to 5x IC50 | Confirm with dose-response |
| DNA Damage | γH2AX Induction | IC50 to 5x IC50 | Time-dependent effect |
| Proliferation | Long-term growth inhibition | IC50 | May require lower concentrations for extended periods |
Troubleshooting
Problem: High variability in results.
-
Possible Cause: Inconsistent cell seeding, improper inhibitor dilution, or edge effects in the plate.
-
Solution: Ensure uniform cell seeding, prepare fresh dilutions for each experiment, and avoid using the outer wells of the plate.
Problem: No or weak inhibitor effect.
-
Possible Cause: Inactive inhibitor, low cell permeability, or incorrect assay timing.
-
Solution: Check the storage and age of the inhibitor, verify its activity in a cell-free assay if possible, and optimize the treatment duration.[8]
Problem: High levels of cell death even at low concentrations.
-
Possible Cause: High sensitivity of the cell line, solvent toxicity, or off-target effects.
-
Solution: Perform a dose-response with a wider range of lower concentrations, ensure the final DMSO concentration is minimal, and consider using a different inhibitor to confirm the on-target effect.[8]
By following these detailed protocols and guidelines, researchers can confidently determine the optimal concentration of this compound for their specific cell culture system and experimental goals, leading to more robust and reproducible scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell Viability Assay with AGI-24512 in MTAP-null Cancer Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] Its application as an anti-cancer agent is particularly relevant in tumors harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific vulnerability that can be exploited therapeutically.[3][4]
In normal cells, MTAP plays a crucial role in the methionine salvage pathway. Its absence in MTAP-null cancer cells leads to the accumulation of methylthioadenosine (MTA), which endogenously inhibits the protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely dependent on the remaining PRMT5 activity for survival. This compound, by inhibiting MAT2A, reduces the cellular levels of S-adenosylmethionine (SAM), the essential substrate for PRMT5. This further suppression of PRMT5 activity in MTAP-null cells leads to a synthetic lethal effect, triggering DNA damage and apoptosis, and ultimately inhibiting cell proliferation.[1][4]
These application notes provide a detailed protocol for assessing the cell viability of MTAP-null cancer cell lines in response to this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data highlights the selectivity of this compound for MTAP-deleted cancer cells.
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | MTAP-null | 100 | [1] |
| HCT116 | Colorectal Carcinoma | MTAP-wt | >1000 | [3] |
| DIPG04 | Diffuse Intrinsic Pontine Glioma | Not Specified | Lower EC50 than MTAP-proficient lines | [5] |
| BT-245 | Glioblastoma | Not Specified | Lower EC50 than MTAP-proficient lines | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound synthetic lethality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MTAP | Cancer Genetics Web [cancerindex.org]
- 5. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
AGI-24512: Inducing DNA Damage in Cancer Cells for Therapeutic Intervention
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2α (MAT2A), a critical enzyme in cellular metabolism.[1][2][3] By targeting MAT2A, this compound disrupts the production of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of cellular methylation reactions. This inhibition has profound downstream effects, particularly in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in many malignancies. In these MTAP-deleted cancers, the inhibition of MAT2A by this compound leads to a synthetic lethal effect, triggering a DNA damage response and ultimately inhibiting cell proliferation.[1][4] These application notes provide a comprehensive overview of the mechanism of this compound, detailed protocols for key experiments to assess its activity, and a summary of its quantitative effects on cancer cells.
Mechanism of Action
This compound functions as an allosteric inhibitor of MAT2A, binding to a site distinct from the active site.[5][6] This binding traps the enzyme's product, SAM, preventing its release and thereby effectively halting the methionine cycle.[5] The resulting depletion of intracellular SAM levels has a significant impact on the activity of protein arginine methyltransferase 5 (PRMT5).[4] In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) already partially inhibits PRMT5, making these cells exquisitely sensitive to further reductions in SAM levels.[4] The inhibition of PRMT5 disrupts downstream processes, including mRNA splicing, leading to cellular stress, the induction of a DNA damage response, and cell cycle arrest.[4][7]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| MAT2A Enzymatic Inhibition | - | 8 nM | [1][2] |
| Proliferation of MTAP-deleted cells | HCT116 | 100 nM | [1][3] |
| Inhibition of PRMT5-mediated SDMA marks | MTAP-/- cells | 95 nM | [1] |
| Reduction of SAM levels | HCT116 MTAP-null | 100 nM | [1] |
Signaling Pathway
The signaling pathway from this compound treatment to the induction of DNA damage is a cascade of events initiated by the inhibition of MAT2A.
Caption: this compound signaling cascade leading to DNA damage.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines, such as HCT116.
Materials:
-
HCT116 (MTAP-deleted and wild-type) cells
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0-1 µM).[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 96 hours.[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a plate reader.[10]
-
Subtract the background absorbance from the readings of the treated and untreated cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Caption: Workflow for the MTT cell proliferation assay.
Immunofluorescence Staining for γH2AX
This protocol is used to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., rabbit monoclonal)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency.[1]
-
Treat cells with this compound at the desired concentration and for the desired time (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[1][2]
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution, typically 1:200 to 1:500) overnight at 4°C.[2][7]
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[1]
-
-
Counterstaining and Mounting:
-
Image Acquisition and Analysis:
Caption: Workflow for γH2AX immunofluorescence staining.
Measurement of Intracellular SAM Levels
This protocol outlines the general steps for quantifying intracellular S-adenosylmethionine levels, typically using LC-MS/MS for high sensitivity and specificity.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
Extraction solvent (e.g., 80% methanol)
-
Scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and treat with this compound as described in the cell proliferation assay.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent to the plate.
-
Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.
-
Vortex the tubes and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the samples using an LC-MS/MS system equipped with a C18 reverse-phase column.[13]
-
Use a standard curve of known SAM concentrations to quantify the amount of SAM in the samples.
-
-
Data Normalization:
-
Normalize the SAM concentration to the cell number or total protein concentration of the original sample.[6]
-
Caption: Workflow for measuring intracellular SAM levels.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers by exploiting a synthetic lethal interaction. Its mechanism of action, centered on the inhibition of MAT2A and the subsequent induction of DNA damage, provides a clear rationale for its development. The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and similar compounds, facilitating further research and drug development in this targeted therapeutic space.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. S-adenosylmethionine limitation induces p38 mitogen-activated protein kinase and triggers cell cycle arrest in G1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGI-24512 in Combination Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for cellular processes. In cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, there is a synthetic lethal relationship with the inhibition of MAT2A. This vulnerability makes this compound a valuable tool for preclinical research into targeted cancer therapies. These application notes provide detailed protocols for utilizing this compound in combination with other chemotherapeutic agents, specifically PARP inhibitors in triple-negative breast cancer (TNBC) and a proposed combination with AMD1 inhibitors in diffuse intrinsic pontine glioma (DIPG), based on preclinical findings.
While this compound is a powerful research tool, it exhibits poor oral bioavailability and a short half-life. Its successor, AG-270, was developed with improved pharmacokinetic properties for clinical investigation. The following protocols are based on preclinical studies using this compound.
Mechanism of Action and Signaling Pathway
This compound inhibits MAT2A, leading to a depletion of intracellular SAM. In MTAP-deleted cancer cells, this SAM depletion is particularly detrimental as these cells are deficient in the methionine salvage pathway. Reduced SAM levels subsequently impair the function of S-adenosylmethionine-dependent methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5). This disruption of methylation events affects various cellular processes including mRNA splicing, DNA damage repair, and cell cycle progression, ultimately leading to selective cancer cell death.
Figure 1: Simplified signaling pathway of this compound action.
Combination Therapy with PARP Inhibitors in Triple-Negative Breast Cancer (TNBC)
Preclinical studies have shown that targeting MTAP-deficient TNBC with a combination of a MAT2A inhibitor, like this compound, and a PARP inhibitor (PARPi) leads to a synergistic anti-tumor effect. This is attributed to a feed-forward loop where MAT2A inhibition depletes SAM, which in turn impairs DNA damage repair, thereby sensitizing cancer cells to PARP inhibition.
Quantitative Data Summary
| Cell Line | Genotype | Treatment | IC50 (µM) | Synergy (Bliss Score) | Tumor Growth Inhibition (TGI) in vivo |
| HCC70 | MTAP-deleted | This compound | ~0.1 | N/A | N/A |
| Olaparib (PARPi) | Varies | ||||
| This compound + Olaparib | Synergistic reduction | >0 | Significant (p < 0.01) | ||
| PDX4 | MTAP-wildtype | This compound | >10 | N/A | N/A |
| Olaparib (PARPi) | Varies | ||||
| This compound + Olaparib | Additive/Antagonistic | Moderate | Not as significant as in MTAP-deleted models |
Note: Specific IC50 values for the combination are often presented as synergy scores rather than a single value. Data is compiled from preclinical studies and may vary based on experimental conditions.
Experimental Protocols
This protocol is designed to assess the synergistic effect of this compound and a PARP inhibitor on the viability of TNBC cells.
Materials:
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)
-
TNBC cell lines (e.g., HCC70 [MTAP-deleted], MDA-MB-231 [MTAP-wildtype])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Preparation and Addition:
-
Prepare a dilution series for this compound and the PARP inhibitor in complete medium. A 6x6 or 8x8 matrix of concentrations is recommended to assess synergy.
-
For example, for this compound, a range of 0.01 µM to 10 µM could be used. For the PARP inhibitor, a range of 0.1 µM to 50 µM could be appropriate, depending on the specific inhibitor.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the single agents or the combination of drugs to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72-96 hours at 37°C, 5% CO₂.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
For example, if using CellTiter-Glo®, add the reagent to each well, incubate as recommended, and measure luminescence.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Calculate the IC50 for each single agent.
-
Use a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Bliss independence, Loewe additivity, or Chou-Talalay Combination Index).
-
Figure 2: In vitro synergy assay workflow.
This protocol outlines a xenograft study in mice to evaluate the in vivo efficacy of this compound in combination with a PARP inhibitor.
Materials:
-
This compound (formulated for in vivo use)
-
PARP inhibitor (formulated for in vivo use)
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
TNBC cells (e.g., HCC70)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10⁶ TNBC cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment Initiation and Dosing:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, PARPi alone, this compound + PARPi). A group size of 8-10 mice is recommended.
-
Based on preclinical studies with similar compounds, a starting dose for this compound could be in the range of 100-300 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily. The specific PARP inhibitor and its dose will depend on established protocols (e.g., Olaparib at 50 mg/kg p.o. daily).
-
Administer treatments for a defined period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
The study endpoint may be a fixed time point or when tumors reach a predetermined maximum size.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
-
Proposed Combination Therapy with AMD1 Inhibitor in Diffuse Intrinsic Pontine Glioma (DIPG)
Research has indicated that H3K27M mutant gliomas, including DIPG, are highly dependent on the methionine cycle, making MAT2A a critical vulnerability. While direct preclinical studies of this compound in combination with an AMD1 inhibitor in DIPG are not extensively published, there is a strong scientific rationale for this combination. AMD1 (S-adenosylmethionine decarboxylase 1) is a key enzyme in the polyamine synthesis pathway, which also utilizes SAM. Dual inhibition of MAT2A and AMD1 could more profoundly disrupt SAM metabolism and polyamine synthesis, leading to enhanced anti-tumor activity.
Experimental Protocols
This protocol is a proposed method to evaluate the combination of this compound and an AMD1 inhibitor in DIPG cells.
Materials:
-
This compound (stock solution in DMSO)
-
AMD1 inhibitor (e.g., MGBG; stock solution in water or appropriate solvent)
-
DIPG cell lines (e.g., SF8628, SU-DIPG-IV)
-
Complete neurosphere medium
-
96-well and 6-well plates
-
Cell viability reagent
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture DIPG cells as neurospheres in non-adherent plates.
-
For viability assays, dissociate neurospheres and seed single cells in a 96-well plate. Allow to recover overnight.
-
Treat cells with a matrix of concentrations of this compound and the AMD1 inhibitor for 72-96 hours.
-
-
Viability and Synergy Analysis:
-
Perform a cell viability assay and analyze for synergy as described in the TNBC protocol.
-
-
Apoptosis Analysis:
-
Seed DIPG cells in 6-well plates and treat with IC50 concentrations of the single agents and their combination for 48-72 hours.
-
Harvest cells and stain with an Annexin V/PI apoptosis detection kit according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
Figure 3: Rationale for combining this compound and an AMD1 inhibitor.
Disclaimer
The information provided in these application notes is intended for research purposes only. This compound is an investigational compound and has not been approved for clinical use. The protocols described are based on published preclinical data and should be adapted and optimized by the end-user for their specific experimental conditions. It is crucial to consult the original research articles for a comprehensive understanding of the experimental design and results. Always adhere to appropriate laboratory safety procedures when handling chemical reagents and conducting experiments.
Application Notes and Protocols for RNA Sequencing Analysis Following AGI-24512 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] Inhibition of MAT2A by this compound has shown significant anti-proliferative effects, particularly in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] The mechanism of action involves the allosteric inhibition of MAT2A, leading to a reduction in intracellular SAM levels. This, in turn, disrupts the function of SAM-dependent enzymes, most notably Protein Arginine Methyltransferase 5 (PRMT5). The subsequent hypomethylation of PRMT5 substrates leads to defects in mRNA splicing, induction of DNA damage, and ultimately, cell cycle arrest and apoptosis in susceptible cancer cells.[1][3]
These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis to investigate the transcriptomic effects of this compound exposure in cancer cell lines. The provided methodologies cover experimental design, execution, and data analysis to enable researchers to identify differentially expressed genes and alternative splicing events modulated by this compound.
Data Presentation
Quantitative Summary of this compound Activity
| Parameter | Value | Cell Line | Reference |
| IC50 (MAT2A inhibition) | 8 nM | - | [1][2] |
| IC50 (Anti-proliferative) | 100 nM | HCT116 MTAP-/- | [1] |
| IC50 (SAM reduction) | 100 nM | HCT116 MTAP-/- | [1] |
| IC50 (PRMT5-mediated SDMA inhibition) | 95 nM | MTAP-/- cells | [1] |
Illustrative Differentially Expressed Genes (DEGs) in MTAP-deleted Cells Following MAT2A Inhibition
The following table presents a representative list of genes expected to be differentially expressed following treatment with a MAT2A inhibitor like this compound, based on published studies of MAT2A/PRMT5 inhibition. This is for illustrative purposes, and actual results may vary.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.5 | < 0.01 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.1 | < 0.01 | DNA damage response |
| ATF3 | Activating Transcription Factor 3 | 1.8 | < 0.01 | Cellular stress response |
| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | 1.7 | < 0.01 | Apoptosis, ER stress |
| Downregulated Genes | ||||
| E2F1 | E2F Transcription Factor 1 | -2.2 | < 0.01 | Cell cycle progression |
| CCNB1 | Cyclin B1 | -2.0 | < 0.01 | G2/M transition |
| PLK1 | Polo-Like Kinase 1 | -1.8 | < 0.01 | Mitosis |
| MYC | MYC Proto-Oncogene | -1.5 | < 0.01 | Cell proliferation, growth |
Illustrative Alternative Splicing Events in MTAP-deleted Cells Following MAT2A Inhibition
The following table illustrates the types of alternative splicing events that are anticipated to be altered upon treatment with a MAT2A inhibitor, based on the known downstream effects on PRMT5 and the spliceosome. This is a representative example.
| Gene Symbol | Gene Name | Splicing Event Type | Change in Percent Spliced In (PSI / ΔΨ) | p-value | Functional Consequence |
| MDM4 | MDM4, p53 E3 ubiquitin protein ligase homolog | Exon Skipping | +0.25 | < 0.01 | Production of a pro-apoptotic isoform |
| RICTOR | RPTOR Independent Companion Of MTOR Complex 2 | Intron Retention | +0.15 | < 0.01 | Nonsense-mediated decay of transcript |
| BCL2L1 | BCL2 Like 1 | Alternative 5' Splice Site | -0.20 | < 0.01 | Shift from anti-apoptotic to pro-apoptotic isoform |
| FGFR2 | Fibroblast Growth Factor Receptor 2 | Mutually Exclusive Exons | +0.18 | < 0.01 | Altered ligand binding affinity |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare cancer cell lines for RNA extraction after treatment with this compound.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-) and isogenic MTAP wild-type control (e.g., HCT116)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Seed cells into 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed immediately to RNA extraction.
RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
-
TRIzol reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform (if using TRIzol)
-
Isopropanol (if using TRIzol)
-
75% Ethanol (B145695) (if using TRIzol)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Procedure (using a column-based kit):
-
Follow the manufacturer's protocol for the chosen RNA extraction kit.
-
Briefly, lyse the cells directly in the well using the provided lysis buffer.
-
Homogenize the lysate.
-
Add ethanol to the lysate and mix.
-
Transfer the mixture to the spin column and centrifuge.
-
Perform the recommended wash steps to remove contaminants.
-
Elute the purified RNA in RNase-free water.
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Evaluate RNA integrity (RIN score) using a Bioanalyzer. A RIN score of ≥ 8 is recommended for RNA-seq.
RNA Sequencing Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing.
Materials:
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Magnetic beads for mRNA purification (if starting with total RNA)
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution.
-
Sequencing: Pool the libraries and sequence them on an NGS platform according to the manufacturer's instructions.
RNA Sequencing Data Analysis
Objective: To process the raw sequencing data to identify differentially expressed genes and alternative splicing events.
Software/Tools:
-
FastQC (for quality control of raw reads)
-
Trimmomatic or Cutadapt (for adapter and quality trimming)
-
STAR or HISAT2 (for alignment to a reference genome)
-
featureCounts or HTSeq (for read quantification)
-
DESeq2 or edgeR (for differential gene expression analysis)
-
rMATS or DEXSeq (for differential alternative splicing analysis)
-
GSEA or DAVID (for pathway and functional enrichment analysis)
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis:
-
Normalize the read counts.
-
Use DESeq2 or edgeR to identify genes that are significantly up- or downregulated between this compound-treated and control samples.
-
Generate a list of DEGs with their corresponding log2 fold changes, p-values, and adjusted p-values.
-
-
Alternative Splicing Analysis:
-
Use rMATS or a similar tool to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns).
-
Compare the splicing patterns between treated and control samples to identify significant changes.
-
-
Functional Enrichment Analysis:
-
Use the lists of DEGs and genes with significant alternative splicing to perform pathway analysis and identify enriched biological processes and signaling pathways.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for RNA-seq analysis.
References
- 1. PRMT5 Inhibition Promotes Osteogenic Differentiation of Mesenchymal Stromal Cells and Represses Basal Interferon stimulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGI-24512 in Methionine Salvage Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and selective small-molecule inhibitor of methionine adenosyltransferase 2α (MAT2A), a critical enzyme in the methionine salvage pathway.[1] With an IC50 of 8 nM, this compound serves as a valuable research tool for elucidating the role of MAT2A in cellular metabolism and for exploring its therapeutic potential, particularly in the context of cancers with specific genetic vulnerabilities.[1]
The methionine salvage pathway is essential for regenerating methionine from S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes. In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP), another key enzyme in this pathway, is homozygously deleted. This genetic alteration leads to an accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). Consequently, these MTAP-deleted cancer cells become exquisitely dependent on MAT2A to maintain a sufficient supply of SAM for PRMT5 function and overall cellular viability. The inhibition of MAT2A by this compound in this context creates a synthetic lethal phenotype, leading to a reduction in PRMT5-mediated mRNA splicing, induction of DNA damage, and ultimately, cell death.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in studying the methionine salvage pathway and its downstream effects.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across various experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value |
| MAT2A Inhibition (IC50) | - | Enzymatic Assay | 8 nM[1] |
| Proliferation Blockade (IC50) | HCT116 MTAP-/- | 96 hours | 100 nM[1] |
| PRMT5-mediated SDMA Marks Inhibition (IC50) | MTAP-/- cells | - | 95 nM[1] |
| SAM Level Reduction (IC50) | HCT116 MTAP-null | - | 100 nM[1] |
Table 2: In Vivo Properties of this compound
| Parameter | Species | Observation |
| Oral Absorption | Rat | Poor[1] |
| Half-life | Rat | Short[1] |
Mandatory Visualizations
Caption: The Methionine Salvage Pathway and the inhibitory action of this compound on MAT2A.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of MTAP-deleted and wild-type cells.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well solid white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-2,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells with medium only for background measurement.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium from a concentrated stock. A typical concentration range is 1 nM to 10 µM.
-
Ensure the final DMSO concentration is ≤ 0.1% in all wells, including a vehicle control (0.1% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Measurement of Intracellular S-Adenosylmethionine (SAM) by LC-MS/MS
Objective: To quantify the levels of intracellular SAM following treatment with this compound.
Materials:
-
Cultured cells (e.g., HCT116 MTAP-/-)
-
This compound
-
Ice-cold PBS
-
Extraction Solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
-
Internal standard (e.g., ¹³C₅-SAM)
-
LC-MS/MS system with a HILIC column
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with various concentrations of this compound (and a vehicle control) for a desired time period (e.g., 24-72 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold extraction solvent to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add the internal standard to each sample.
-
Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto a HILIC column.
-
Use a gradient elution with appropriate mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect SAM and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM.
-
Quantify the amount of SAM in each sample by comparing the peak area ratio of SAM to the internal standard against the standard curve.
-
Normalize the SAM levels to the cell number or total protein concentration.
-
Western Blot Analysis for PRMT5 and γH2AX
Objective: To assess the effect of this compound on the expression of PRMT5 and the induction of DNA damage (γH2AX).
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PRMT5 (e.g., Cell Signaling Technology #2252, 1:1000 dilution)[2]
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Cell Signaling Technology #2577, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PRMT5 or anti-γH2AX) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the protein of interest to the loading control.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
HCT116 MTAP-/- cells
-
Matrigel
-
This compound formulation for in vivo use (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of HCT116 MTAP-/- cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weights can be measured, and tumors can be processed for pharmacodynamic marker analysis (e.g., SAM levels, γH2AX staining).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
-
References
Troubleshooting & Optimization
AGI-24512 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the potential off-target effects of AGI-24512, a potent methionine adenosyltransferase 2α (MAT2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, allosteric inhibitor of methionine adenosyltransferase 2α (MAT2A), with an IC50 of 8 nM.[1][2][3] It functions by binding to an allosteric site on the MAT2A enzyme, which is noncompetitive with respect to both ATP and L-methionine.[4] This inhibition prevents the release of the enzyme's product, S-adenosylmethionine (SAM), the primary methyl donor in cells.[4] The resulting depletion of SAM levels leads to the inhibition of PRMT5-mediated mRNA splicing and induces DNA damage, ultimately blocking the proliferation of cancer cells, particularly those with methylthioadenosine phosphorylase (MTAP) deletion.[1][5]
Q2: Are there known off-target effects for this compound?
A2: Publicly available data specifically detailing a comprehensive off-target profile for this compound is limited. However, its successor compound, AG-270, which is also a potent MAT2A inhibitor, has been shown to have off-target liabilities. Specifically, AG-270 inhibits UGT1A1 (IC50 of 1.1 μM) and the hepatocyte transporter OATP1B1 (IC50 of 2.1 μM).[4] These off-target interactions have been associated with reversible increases in bilirubin (B190676) and liver function tests in clinical trials.[6][7][8][9] While this compound and AG-270 are structurally related, it cannot be definitively stated that they share the same off-target profile without specific experimental evidence. Therefore, it is crucial for researchers using this compound to perform their own off-target analysis.
Q3: Why is it important to control for off-target effects in my experiments?
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in MTAP-Wildtype Cells
-
Problem: You observe significant cell death in an MTAP-wildtype cell line at concentrations of this compound that are effective in MTAP-deleted cells. This is unexpected, as the inhibitor's anti-proliferative effects are reported to be selective for MTAP-deleted cells.[5]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Genotype | Verify the MTAP status of your cell line using PCR or Western blotting. |
| 2 | Dose-Response Curve | Perform a detailed dose-response experiment to determine the IC50 of this compound in your cell line and compare it to a sensitive MTAP-deleted cell line. A narrow therapeutic window may suggest off-target toxicity. |
| 3 | Use a Negative Control | If available, treat cells with a structurally similar but inactive analog of this compound. If toxicity persists, it is likely due to an off-target effect or a non-specific property of the chemical scaffold. |
| 4 | Rescue Experiment | Overexpress a drug-resistant mutant of MAT2A in the affected cells. If this does not rescue the cytotoxic phenotype, the effect is likely off-target. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Problem: this compound shows high potency in a biochemical assay with purified MAT2A, but much lower efficacy in cell-based proliferation assays.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Cell Permeability | This compound has been noted to have poor oral absorption.[1] Evaluate its permeability in your cellular model using techniques like LC-MS/MS to measure intracellular compound concentration. |
| 2 | Check for Compound Stability | Assess the stability of this compound in your cell culture medium over the course of the experiment. Degradation could lead to reduced efficacy. |
| 3 | Measure Target Engagement | Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to MAT2A within the cell at the concentrations used in your assay.[11][12][13] |
| 4 | Investigate Cellular Adaptation | Treatment with MAT2A inhibitors can sometimes lead to an upregulation of MAT2A expression, which could blunt the compound's anti-proliferative effects.[6][14] Assess MAT2A protein levels by Western blot after treatment. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify that this compound directly binds to MAT2A in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or this compound at various concentrations for a specified time.
-
Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant and analyze the amount of soluble MAT2A remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble MAT2A as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Off-Target Profiling using a Broad Panel of In Vitro Biochemical Assays
-
Objective: To identify potential off-target interactions of this compound.
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1-10 µM).
-
Assay Panel Selection: Utilize a commercially available broad panel of biochemical assays. Since this compound is not a kinase inhibitor, a kinome scan is less relevant. Instead, select a panel that includes a diverse range of enzymes and receptors, such as those offered by Eurofins Discovery or similar providers. Given the known off-targets of the related compound AG-270, ensure the panel includes relevant metabolizing enzymes (e.g., UGTs) and transporters (e.g., OATPs).[4]
-
Binding or Activity Assays: The service provider will perform high-throughput screening to measure the binding or inhibition of this compound against the panel of proteins.
-
Data Analysis: Analyze the results to identify any proteins that show significant interaction with this compound. "Hits" are typically defined as proteins with a certain percentage of inhibition at the tested concentration.
-
Follow-up: For any identified off-target hits, perform dose-response experiments to determine the IC50 and assess the functional consequences of this interaction in cellular models.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AGI-24512 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGI-24512. The information is designed to address common issues, particularly those related to its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of methionine adenosyltransferase 2α (MAT2A), with an IC50 of 8 nM.[1][2] MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA and protein methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which preferentially affects cancer cells with MTAP (methylthioadenosine phosphorylase) deletion.[1] This selective vulnerability is due to the inability of MTAP-deleted cells to salvage methionine from its metabolite, MTA. The depletion of SAM leads to a DNA damage response and blocks the proliferation of these cancer cells.[1][2]
Q2: What are the known solubility characteristics of this compound?
This compound is poorly soluble in aqueous solutions like water and ethanol.[3] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] Due to its hydrophobic nature, this compound is prone to precipitation when diluted from a DMSO stock into aqueous buffers or cell culture media.[4]
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store this compound as a concentrated stock solution in anhydrous, high-purity DMSO at -20°C or -80°C.[1][3] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and absorption of water by DMSO, it is advisable to aliquot the stock solution into smaller, single-use vials.[5] Stock solutions stored at -80°C are stable for up to a year, while those at -20°C should be used within one month.[3]
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues related to the solubility of this compound during experimental procedures.
Problem: My this compound precipitates out of solution when I dilute it in my aqueous assay buffer or cell culture medium.
Cause: This is a common issue due to the low aqueous solubility of this compound.[3][4] When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution as it is no longer in its preferred solvent.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity to cells.[5][6] However, a slightly higher but still non-toxic concentration of DMSO may be necessary to maintain solubility.
-
Use a Co-Solvent Formulation: For many applications, especially in vivo studies, a co-solvent system is necessary to maintain the solubility of this compound.[1][3] Commonly used co-solvents include PEG300 and Tween-80.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.[6]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator for a short period can help to redissolve precipitated compound.[5][6] However, be cautious as prolonged heat can degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO.
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (400.47 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.[2][3]
-
Volume (L) = (Mass (g) / 400.47 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication (5-10 minutes) in a water bath sonicator can be applied.[6]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
This protocol provides a method for preparing a clear aqueous working solution of this compound using co-solvents, suitable for many in vitro applications.[1][3]
-
Start with a Concentrated DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 80 mg/mL).[3]
-
Co-Solvent Addition (Example for 1 mL final solution):
-
Take 50 µL of the 80 mg/mL this compound DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
-
Immediate Use: This mixed solution should be used immediately for optimal results.[3]
Data Presentation
Table 1: Solubility and Formulation Summary for this compound
| Solvent/System | Solubility/Concentration | Notes | Reference |
| Water | Insoluble | --- | [3] |
| Ethanol | Insoluble | --- | [3] |
| DMSO | ≥ 80 mg/mL (199.76 mM) | Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.19 mM) | This formulation yields a clear solution suitable for injections. | [1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | 4.0 mg/mL (9.99 mM) | Validated for preparing a clear solution for injection. | [3] |
Visualizations
Caption: this compound inhibits MAT2A, leading to SAM depletion and DNA damage.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: General experimental workflow for using this compound.
References
AGI-24512 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the MAT2A inhibitor, AGI-24512.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM).[1][2] SAM is the universal methyl donor for a wide range of cellular processes, including the methylation of proteins and nucleic acids.[3] By inhibiting MAT2A, this compound depletes intracellular SAM levels, which can disrupt these vital methylation reactions.[1][2]
Q2: Why are MTAP-deleted cancer cells particularly sensitive to this compound?
This sensitivity is due to a concept known as synthetic lethality. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[3] MTA acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that requires SAM for its function.[3] Consequently, MTAP-deleted cells have a heightened dependence on the remaining MAT2A activity to produce SAM and maintain essential PRMT5 function.[2] Inhibition of MAT2A by this compound in these cells leads to a critical drop in SAM levels, further inhibiting PRMT5 and resulting in cell death.[2]
Q3: What are the known IC50 values for this compound?
The inhibitory concentration (IC50) of this compound can vary depending on the experimental system.
| Target/Cell Line | IC50 Value | Notes |
| MAT2A (enzymatic assay) | 8 nM | In vitro biochemical assay.[1][4] |
| HCT116 (MTAP-deleted) | 100 nM | Cell proliferation assay (96 hours).[1] |
| PRMT5-mediated SDMA marks (in MTAP-/- cells) | 95 nM | Cellular assay measuring downstream effects.[1] |
| SAM levels in HCT116 (MTAP-null) | 100 nM | Cellular assay measuring target engagement.[1] |
Q4: What are some known limitations of this compound for in vivo studies?
Preclinical studies have indicated that this compound has poor oral absorption and a short half-life in rats.[1][2][5][6] This can make it challenging to maintain effective concentrations in vivo.
Troubleshooting Unexpected Results
Issue 1: this compound shows lower than expected efficacy in a known MTAP-deleted cell line.
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Possible Cause 1: Cell Line Integrity. The MTAP status of the cell line may have changed over time with extensive passaging.
-
Troubleshooting Step: Verify the MTAP deletion status of your cell line using PCR or Western blotting.[3]
-
-
Possible Cause 2: Compensatory Upregulation of MAT2A. Prolonged treatment with MAT2A inhibitors can sometimes lead to a feedback mechanism resulting in the upregulation of MAT2A protein levels, which may blunt the inhibitor's effect.[2][6][7]
-
Troubleshooting Step: Perform a time-course experiment and consider shorter incubation times to minimize the impact of this feedback loop.[3] Assess MAT2A protein levels by Western blot after treatment.
-
-
Possible Cause 3: Inhibitor Potency and Stability. The this compound stock solution may have degraded.
-
Troubleshooting Step: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Issue 2: Significant cytotoxicity is observed in MTAP-wildtype (WT) cells.
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Possible Cause 1: Off-Target Effects. At higher concentrations, this compound may inhibit other cellular targets, leading to non-specific toxicity.
-
Troubleshooting Step: Perform a dose-response curve in both MTAP-deleted and MTAP-WT cell lines to determine the therapeutic window. A narrow therapeutic window may suggest off-target effects.[8] If available, use a structurally similar but inactive analog as a negative control to see if the toxicity persists.[8]
-
-
Possible Cause 2: High Inhibitor Concentration. The concentration of this compound being used may be too high, leading to general cellular stress and death.
-
Troubleshooting Step: Titrate this compound to the lowest effective concentration that shows a differential effect between MTAP-deleted and MTAP-WT cells.[8]
-
Issue 3: Inconsistent IC50 values are obtained across replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Variations in the initial number of cells seeded per well can significantly affect the final readout.
-
Troubleshooting Step: Ensure accurate and consistent cell counting and seeding. Perform a cell titration experiment to determine the optimal seeding density for your assay.[3]
-
-
Possible Cause 2: Cell Health and Passage Number. Using cells that are unhealthy or at a high passage number can lead to variability in their response to treatment.
-
Troubleshooting Step: Use healthy, low-passage cells that are in the logarithmic growth phase for all experiments.[3]
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the periphery of a multi-well plate are more prone to evaporation, which can alter the effective concentration of the inhibitor.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.[3]
-
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (e.g., SDS in HCl)
-
96-well plates
-
This compound
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 6-24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72-96 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot for MAT2A and PRMT5 Methylation Marks
-
Materials:
-
Primary antibodies: anti-MAT2A, anti-PRMT5, anti-SDMA (symmetric dimethylarginine)
-
Secondary antibodies (HRP-conjugated)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
3. SAM Quantification Assay (LC-MS/MS)
This is a highly sensitive method and requires specialized equipment.
-
Materials:
-
LC-MS/MS system
-
Internal standards (e.g., d3-S-adenosylmethionine)
-
Extraction solvent (e.g., acetone)
-
-
Procedure (General Overview):
Visualizations
Caption: this compound inhibits MAT2A, blocking SAM synthesis and downstream methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate AGI-24512-induced cellular toxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cellular toxicity induced by AGI-24512 in non-target cells during pre-clinical experiments.
FAQs and Troubleshooting Guides
This section addresses specific issues that researchers may encounter when working with this compound, focusing on differentiating on-target from off-target effects and strategies to minimize toxicity in non-target cells.
Q1: We are observing significant cytotoxicity in our non-target control cell line at concentrations close to the IC50 for our target cancer cell line. Is this expected?
A1: While this compound is a potent inhibitor of MAT2A, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations, leading to cytotoxicity in non-target cells.[1][2] It is crucial to distinguish between on-target effects in non-cancerous cells and off-target toxicity. MAT2A is also expressed in healthy cells and plays a role in their metabolism, so some on-target effects are possible. However, if the toxicity is pronounced and occurs at concentrations that are not expected to significantly impact the viability of normal cells, off-target effects should be investigated.
Troubleshooting Steps:
-
Confirm the IC50 in your specific cell lines: Determine the IC50 of this compound in both your target (e.g., MTAP-deleted cancer cells) and non-target cell lines. A narrow therapeutic window may suggest on-target toxicity in non-cancerous cells or significant off-target effects.
-
Perform a dose-response curve: A steep dose-response curve for toxicity in non-target cells can indicate a specific off-target liability.
-
Include a positive control for toxicity: Use a known cytotoxic agent to ensure your assay is performing correctly.
-
Assess the health of your cell cultures: Ensure that the observed toxicity is not due to underlying issues with your cell culture, such as contamination or high passage number.[3][4]
Q2: How can we confirm if the observed toxicity in non-target cells is due to an off-target effect of this compound?
A2: Several experimental approaches can help determine if the observed cytotoxicity is a result of off-target activity:
-
Rescue experiments: If the toxicity is on-target (i.e., due to MAT2A inhibition), supplementing the culture medium with S-adenosylmethionine (SAM), the product of the MAT2A enzyme, might partially rescue the cells. A lack of rescue would point towards an off-target mechanism.
-
Use of a structurally unrelated MAT2A inhibitor: If another potent and specific MAT2A inhibitor with a different chemical scaffold does not produce the same cytotoxic phenotype in non-target cells at equivalent on-target inhibitory concentrations, it strongly suggests the toxicity of this compound is due to an off-target effect.
-
Target knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of MAT2A in the non-target cells should phenocopy the on-target effects of this compound. If this compound treatment still results in toxicity in MAT2A-knockdown cells, an off-target mechanism is likely.[1]
Q3: What are some potential strategies to mitigate this compound-induced toxicity in our non-target cell lines without compromising its on-target efficacy in cancer cells?
A3: Mitigating off-target toxicity often involves optimizing experimental conditions and exploring co-treatment strategies:
-
Optimize concentration and exposure time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired on-target effect in your cancer cell line. This can minimize the cumulative off-target effects.
-
Co-treatment with a cytoprotective agent: If the mechanism of off-target toxicity is identified (e.g., oxidative stress, mitochondrial dysfunction), co-treatment with an appropriate protective agent (e.g., an antioxidant like N-acetylcysteine) may selectively rescue non-target cells. This requires further investigation into the specific off-target pathway.
-
Pulsed dosing: Instead of continuous exposure, a pulsed dosing regimen (e.g., 24 hours on, 24 hours off) might provide a therapeutic window where cancer cells are more sensitive to the treatment than non-target cells, allowing the latter to recover.
Q4: We suspect mitochondrial toxicity as a potential off-target effect. What assays can we use to investigate this?
A4: To investigate potential mitochondrial toxicity, the following assays are recommended:
-
Mitochondrial membrane potential (ΔΨm) assay: Using fluorescent probes like JC-1, you can assess the health of the mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis and mitochondrial dysfunction.[5][6][7]
-
Cellular respiration analysis: Using techniques like Seahorse XF analysis, you can measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis in real-time.
-
Reactive Oxygen Species (ROS) measurement: Probes like DCFDA can be used to quantify the levels of intracellular ROS, as mitochondrial dysfunction is often associated with increased ROS production.
Quantitative Data Summary
The following table summarizes the key in vitro properties of this compound based on available data.
| Parameter | Value | Cell Line/System | Reference |
| Target | Methionine Adenosyltransferase 2α (MAT2A) | Recombinant Human Enzyme | [8][9] |
| IC50 (Enzymatic) | 8 nM | Recombinant Human MAT2A | [8][9] |
| Mechanism of Action | Noncompetitive with respect to ATP and L-Met | Enzymatic Assays | [10] |
| Cellular IC50 (Anti-proliferative) | ~100 nM | HCT116 MTAP-deleted cancer cells | [9][11] |
| Cellular Effect | Increases R-Loop formation and DNA damage | MTAP-deleted and WT cell models | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis via Caspase-3/7 Activity Assay
Objective: To quantify the induction of apoptosis in response to this compound treatment by measuring the activity of executioner caspases-3 and -7.
Materials:
-
This compound
-
Cell line(s) of interest
-
96-well clear-bottom black plates
-
Caspase-Glo® 3/7 Assay kit
-
Plate-reading luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents of the wells by gentle shaking for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.[13][14]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1
Objective: To assess the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
This compound
-
Cell line(s) of interest
-
JC-1 dye
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry). Allow cells to adhere and then treat with this compound at various concentrations for the desired time.
-
JC-1 Staining: a. Prepare a JC-1 staining solution at a final concentration of 2 µM in cell culture medium.[15] b. Remove the treatment medium and wash the cells once with warm PBS. c. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5][15] d. For a positive control, treat a separate set of cells with 50 µM CCCP for 5-10 minutes prior to or during JC-1 staining.[5][15]
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Data Acquisition: a. Fluorescence Microscopy: Mount the coverslips on slides and immediately visualize the cells. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic or metabolically stressed cells will show green fluorescence (JC-1 monomers).[5] b. Flow Cytometry: Trypsinize and collect the cells, then resuspend them in PBS. Analyze the cells on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.[5][15]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for toxicity investigation.
Caption: Troubleshooting decision tree.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. Troubleshooting Cell-based Assays - Eppendorf do Brasil [eppendorf.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. researchgate.net [researchgate.net]
Improving the stability of AGI-24512 in experimental conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with AGI-24512. The information is designed to help improve the stability and successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The primary stability issue with this compound is its poor metabolic stability. This is mainly attributed to the oxidative metabolism of its piperidine (B6355638) ring[1][2]. This characteristic can lead to a short experimental half-life and poor oral absorption in in vivo models[1][2][3][4].
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C, where they are stable for up to 6 months. For shorter-term storage, they can be kept at -20°C for up to one month[3][5]. To maintain stability, it is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles[5].
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO[5]. For in vivo studies, specific formulations have been described, such as a suspension in corn oil or a solution using a combination of DMSO, PEG300, Tween 80, and water[3][5]. It is important to use fresh, anhydrous DMSO as moisture can reduce solubility[5].
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is a potent inhibitor of MAT2A and has been successfully used in various cell-based assays to block the proliferation of cancer cells, particularly those with MTAP deletion[3][6]. It has been shown to decrease S-adenosylmethionine (SAM) levels and inhibit PRMT5-mediated methylation in cells[3].
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Solution: Ensure that stock solutions are stored correctly at -80°C and that freeze-thaw cycles are minimized by using aliquots. Prepare fresh dilutions from a recently thawed aliquot for each experiment.
-
-
Possible Cause 2: Metabolic degradation by cells.
-
Solution: Due to its known metabolic instability, the effective concentration of this compound may decrease over the course of a long incubation period. Consider using a higher initial concentration or replenishing the media with fresh compound during the experiment. For longer-term experiments, consider using a more metabolically stable analog if available.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: While not explicitly documented, interactions with serum proteins or other media components could reduce the effective concentration of the compound. If inconsistent results are observed, consider reducing the serum concentration or using a serum-free medium for a short duration, if compatible with your cell line.
-
Issue 2: Poor efficacy in in vivo animal models.
-
Possible Cause 1: Poor oral bioavailability and short half-life.
-
Solution: this compound has documented poor oral absorption and a short half-life in rats[1][2][3][4]. For oral administration, ensure an appropriate formulation is used to maximize absorption. Consider alternative routes of administration, such as intraperitoneal injection, which may offer better bioavailability. The dosing schedule may need to be adjusted to account for the short half-life, potentially requiring more frequent administration.
-
-
Possible Cause 2: Rapid metabolism.
-
Solution: The rapid oxidative metabolism of the piperidine ring is a known issue[1][2]. While co-administration of metabolic inhibitors could be a strategy, this can introduce confounding variables. A more direct approach is to consider using a more stable analog, such as AG-270, which was developed to have enhanced oral availability and better pharmacokinetic properties[4].
-
Data Presentation
Table 1: this compound Stability and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Long-Term Storage (Powder) | -20°C for up to 3 years | [5] |
| Long-Term Storage (Stock Solution) | -80°C for up to 1 year | [5] |
| Short-Term Storage (Stock Solution) | -20°C for up to 1 month | [3][5] |
| Recommended Solvent | DMSO | [5] |
| Key Instability Factor | Oxidative metabolism of the piperidine ring | [1][2] |
Table 2: In Vitro Potency of this compound
| Target/Assay | IC₅₀ | Cell Line | Source(s) |
| MAT2A (enzymatic) | 8 nM | - | [3][5] |
| Cell Proliferation (MTAP-deleted) | 100 nM | HCT116 | [3][6] |
| SAM Level Reduction | 100 nM | HCT116 (MTAP-null) | [3] |
| PRMT5-mediated SDMA Marks | 95 nM | MTAP-/- cells | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Cell-Based Assay Workflow
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of this compound in the appropriate cell culture medium from a freshly thawed stock aliquot.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired experimental duration (e.g., 72-96 hours).
-
At the end of the incubation period, perform the desired endpoint analysis (e.g., cell viability assay, western blot for target engagement).
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Troubleshooting workflow for this compound experimental issues.
References
AGI-24512 degradation products and their potential impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding AGI-24512. The information focuses on potential issues related to compound stability and degradation, offering guidance to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), with an IC50 of 8 nM.[1][2] It functions by binding to a pocket outside the active site, which traps the enzyme's product, S-adenosylmethionine (SAM), within the active site.[3] This noncompetitive inhibition of MAT2A leads to a dose-dependent decrease in cellular SAM levels, which subsequently inhibits the function of SAM-dependent methyltransferases, such as PRMT5.[1][4] In cancer cells with MTAP deletion, this inhibition induces DNA damage and has an anti-proliferative effect.[1][4]
Q2: What are the known stability issues with this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, several factors point to its limited stability:
-
In Vivo Instability: this compound exhibits poor oral absorption and a short half-life in rats, suggesting rapid metabolism or degradation in biological systems.[4][5]
-
Metabolic Susceptibility: In vitro metabolite identification studies in both mouse and human liver microsomes have indicated that the piperidine (B6355638) ring of this compound is a primary site of metabolism.[3][5] This metabolic transformation can be considered a form of degradation.
-
Storage and Handling: Recommended storage conditions for this compound stock solutions are -80°C for up to 6 months and -20°C for up to 1 month, highlighting its limited stability at higher temperatures.[1] Frequent freeze-thaw cycles should also be avoided.[2]
Q3: How can I identify potential degradation of my this compound sample?
Direct identification of degradation products typically requires analytical techniques like HPLC-MS. However, you might suspect degradation based on a combination of observational and experimental indicators:
-
Visual Changes: Precipitation, discoloration, or cloudiness in your stock solution.
-
Reduced Potency: A noticeable decrease in the expected biological activity in your assays (e.g., higher IC50 values than previously observed or reported in the literature).
-
Inconsistent Results: High variability in data between experiments or even within the same experiment.
-
Unexpected Phenotypes: Observation of off-target or unexpected cellular effects that were not previously seen.
Troubleshooting Guides
Issue 1: Decreased or Inconsistent Potency in Cellular Assays
If you observe a significant loss of this compound activity or high variability in your results, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound from a new vial of powder. Ensure proper storage of the powder and the stock solution as per the manufacturer's recommendations (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Improper Storage of Diluted Solutions | Prepare fresh dilutions for each experiment from a properly stored stock solution. Do not store working dilutions for extended periods, especially at room temperature or 4°C. |
| Assay Variability | Review your experimental protocol for consistency. Ensure cell passage number, seeding density, and treatment duration are consistent across experiments. Include appropriate positive and negative controls in every assay. |
Issue 2: Unexpected or Off-Target Effects
The presence of degradation products could potentially lead to off-target activities.
| Potential Cause | Troubleshooting Step |
| Formation of Active Degradants | If possible, analyze the purity of your this compound stock solution using HPLC to check for the presence of impurities. Compare the results with a fresh, unopened sample if available. |
| Cell Line Integrity | Confirm the identity and health of your cell line. Perform mycoplasma testing and STR profiling to rule out contamination or misidentification. |
| Interaction with Media Components | Some compounds can interact with components in cell culture media over time. Minimize the pre-incubation time of this compound in media before adding it to the cells. |
Data Summary
While specific quantitative data on this compound degradation products is scarce, the following table summarizes its known stability and metabolic liability.
| Parameter | Finding | Implication for Researchers | Reference |
| In Vivo Half-Life (rats) | Short | The compound is rapidly cleared or metabolized in vivo, which may affect the duration of its biological effect in animal studies. | [4][5] |
| Oral Absorption (rats) | Poor | Suggests potential instability in the gastrointestinal tract or poor membrane permeability. Alternative administration routes may be necessary for in vivo studies. | [4][5] |
| In Vitro Metabolism | The piperidine ring is a major site of metabolism. | Degradation is likely to initiate at this position. Degradants may lack the necessary structure for MAT2A binding, leading to a loss of potency. | [3][5] |
| Stock Solution Stability | Stable for 1 month at -20°C and 6 months at -80°C in DMSO. | Adherence to recommended storage conditions is critical to prevent degradation and ensure experimental reproducibility. | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of your this compound sample and detect the presence of potential degradation products.
Materials:
-
This compound sample (powder or DMSO stock)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound powder in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of water and acetonitrile.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Analyze the resulting chromatogram. A pure sample should show a single major peak at a specific retention time. The presence of additional peaks may indicate impurities or degradation products. The peak area percentage can be used to estimate the purity.
-
Visualizations
Caption: Mechanism of action of this compound and the potential for degradation.
Caption: Troubleshooting workflow for reduced this compound activity.
References
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors in MTAP-Deleted Tumors: AGI-24512 vs. AG-270
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two significant methionine adenosyltransferase 2A (MAT2A) inhibitors, AGI-24512 and AG-270, in the context of methylthioadenosine phosphorylase (MTAP)-deleted tumors. The discovery of the synthetic lethal relationship between MAT2A inhibition and MTAP deletion has paved the way for targeted therapies for the approximately 15% of human cancers harboring this genetic alteration.[1][2][3][4] This guide summarizes key experimental data, details the methodologies used, and visualizes the underlying biological and experimental frameworks to inform ongoing research and development.
Introduction: The MAT2A-MTAP Synthetic Lethal Axis
Homozygous deletion of the MTAP gene, often co-deleted with the adjacent CDKN2A tumor suppressor, is a frequent event in various cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[3] MTAP is a crucial enzyme in the methionine salvage pathway. Its absence leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA).[5] MTA acts as an endogenous, partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). This partial inhibition creates a heightened dependency on the primary cellular methyl donor, S-adenosylmethionine (SAM), for residual PRMT5 activity and overall cell survival.
MAT2A is the principal enzyme responsible for SAM synthesis from methionine and ATP.[5] In MTAP-deleted cells, inhibiting MAT2A critically depletes the SAM pool, leading to a synergistic and potent inhibition of PRMT5. This disruption of PRMT5-dependent processes, such as mRNA splicing, induces DNA damage, mitotic defects, and ultimately, selective cancer cell death.[3][5] This synthetic lethal strategy forms the basis for the development of MAT2A inhibitors like this compound and AG-270.
Figure 1. The MAT2A-MTAP synthetic lethal pathway.
Comparative Efficacy Data
This compound was developed as a potent preclinical tool compound to validate the MAT2A-MTAP synthetic lethal hypothesis. However, it exhibited poor oral absorption and a short half-life, which limited its in vivo utility.[1] AG-270 (also known as Ivosidenib) is a first-in-class, orally bioavailable MAT2A inhibitor that was optimized from the this compound chemical series to overcome these pharmacokinetic limitations for clinical development.[1][6]
In Vitro Activity
The following table summarizes the in vitro potency of this compound and the clinical candidate AG-270. Data is compiled from foundational drug discovery and characterization studies.
| Parameter | This compound | AG-270 | Cell Line / System | Reference |
| MAT2A Enzymatic IC₅₀ | 8 nM | ~12 nM (reported for precursor) | Purified Recombinant Enzyme | [1] |
| Cellular SAM IC₅₀ | 100 nM | More efficient than this compound | HCT116 MTAP-/- | [1] |
| Cell Proliferation IC₅₀ | ~100 nM | Data not specified, but potent | HCT116 MTAP-/- | [7] |
| Cell Proliferation Selectivity | No obvious impact on MTAP-WT cells | Selective for MTAP-/- cells | HCT116 Isogenic Pair | [7][8] |
In Vivo Antitumor Activity
Direct comparative in vivo studies between this compound and AG-270 are not published. This compound's poor pharmacokinetics made it unsuitable for extensive in vivo testing. Instead, an intermediate tool compound, AGI-25696, was used to demonstrate in vivo proof-of-concept before the development of AG-270.
| Compound | Model | Dosing | Outcome | Reference |
| AGI-25696 (In Vivo Tool) | KP4 MTAP-null Pancreatic Xenograft | 300 mg/kg, q.d., oral | Significant tumor growth inhibition | [1][9] |
| AG-270 | Patient-Derived Xenograft (PDX) Models | Dose-dependent | Additive-to-synergistic anti-tumor activity when combined with taxanes | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key experiments cited in this guide.
Protocol 1: Cell Viability / Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cell growth and to assess its selectivity for MTAP-deleted cells versus wild-type cells.
Figure 2. Workflow for a luminescent cell viability assay.
Materials:
-
HCT116 MTAP-/- and MTAP-WT cell lines
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Solid white 96-well plates
-
MAT2A inhibitor (this compound or AG-270) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Cell Seeding: Harvest and count HCT116 MTAP-/- and wild-type cells. Seed 1,000 cells per well in 100 µL of complete growth medium into the 96-well plates.[10]
-
Incubation: Incubate plates overnight at 37°C with 5% CO₂ to allow cells to attach.[10]
-
Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle-only (DMSO) control wells.
-
Proliferation: Incubate the plates for an additional 72 to 120 hours.[11]
-
Assay: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.[12]
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot against the logarithm of inhibitor concentration. Calculate IC₅₀ values using a non-linear regression model.[11]
Protocol 2: Quantification of Intracellular SAM by LC-MS/MS
This protocol describes the gold-standard method for accurately measuring the intracellular concentration of SAM to confirm the mechanism of action of MAT2A inhibitors.[13]
Materials:
-
Cultured cells treated with MAT2A inhibitor
-
Ice-cold PBS
-
Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C
-
Stable isotope-labeled internal standard (e.g., d3-SAM)
-
LC-MS/MS system with a HILIC or C8 reverse-phase column[13]
Procedure:
-
Sample Collection: After inhibitor treatment, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Metabolite Extraction: Add a defined volume of pre-chilled (-80°C) extraction solution containing the internal standard to each well or dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysis & Precipitation: Vortex the lysate thoroughly and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[14]
-
Sample Preparation: Carefully transfer the supernatant to a new tube and dry it using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
-
Separation: Use a suitable chromatographic gradient to separate SAM from other metabolites.
-
Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify SAM and its internal standard. A common MRM transition for SAM is m/z 399.0 → 250.1.[13][15][16]
-
-
Data Analysis: Construct a standard curve using known concentrations of pure SAM. Determine the SAM concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the final concentration to the initial cell number or total protein content.[13]
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of a MAT2A inhibitor in an MTAP-deleted mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
MTAP-/- cancer cells (e.g., HCT-116 MTAP-/-)
-
Matrigel (optional)
-
MAT2A inhibitor formulated for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant MTAP-/- cancer cells (e.g., 5-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor mice for tumor growth. Once tumors reach a mean volume of 100-150 mm³ (calculated as Volume = (Width² x Length) / 2), randomize the mice into treatment and control groups.[17]
-
Treatment Administration: Administer the MAT2A inhibitor or vehicle control daily via oral gavage for the duration of the study (e.g., 21 days).[17]
-
Monitoring: Measure tumor volume and animal body weight 2-3 times per week. Body weight is monitored as a general indicator of toxicity.[17]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., SAM levels, biomarker modulation).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treated and vehicle control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion
The development of MAT2A inhibitors represents a significant advancement in precision oncology for MTAP-deleted cancers. The initial tool compound, This compound , was instrumental in validating the synthetic lethal target in vitro, demonstrating high enzymatic potency and selective anti-proliferative activity.[1] However, its suboptimal pharmacokinetic properties necessitated further optimization.
AG-270 emerged as a clinical-grade, orally bioavailable MAT2A inhibitor designed to overcome the limitations of its predecessors.[1][6] Preclinical data confirmed that AG-270 effectively reduces SAM levels and inhibits the growth of MTAP-deleted tumors, providing a strong rationale for its ongoing clinical evaluation.[2][3] While direct comparative efficacy data is limited, the evolution from this compound to AG-270 clearly illustrates a successful drug discovery campaign that translated a potent but pharmacokinetically-challenged tool compound into a promising clinical candidate for a defined patient population.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to MAT2A Inhibitors: AGI-24512 vs. PF-9366
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A): AGI-24512 and PF-9366. The information presented is collated from preclinical studies and is intended to assist researchers in selecting the appropriate tool compound for their investigation into the therapeutic potential of MAT2A inhibition, particularly in the context of MTAP-deleted cancers.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A has been identified. This vulnerability has spurred the development of MAT2A inhibitors as a promising therapeutic strategy. Both this compound and PF-9366 are allosteric inhibitors that bind to a pocket at the dimer interface of the MAT2A enzyme, disrupting its function.
Quantitative Performance Comparison
The following tables summarize the key biochemical and cellular performance data for this compound and PF-9366 based on available preclinical research.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 | Kd | Reference(s) |
| This compound | MAT2A | Enzymatic Assay | 8 nM | - | [1][2] |
| PF-9366 | MAT2A | Enzymatic Assay | 420 nM | 170 nM | [3][4] |
Table 2: Cellular Activity
| Compound | Cell Line | MTAP Status | Assay Type | IC50 | Reference(s) |
| This compound | HCT116 | -/- | Proliferation | 100 nM | [2] |
| HCT116 | -/- | SAM Reduction | 100 nM | [2] | |
| HCT116 | -/- | PRMT5 SDMA Marks | 95 nM | [2] | |
| PF-9366 | H520 | Not Specified | SAM Production | 1.2 µM | [3][4] |
| Huh-7 | Not Specified | SAM Production | 225 nM | [3][4] | |
| Huh-7 | Not Specified | Proliferation | 10 µM | [3] |
Table 3: Pharmacokinetic Profile
| Compound | Parameter | Species | Finding | Reference(s) |
| This compound | Oral Absorption | Rat | Poor | [1][5] |
| Half-life | Rat | Short | [1][5] | |
| PF-9366 | Pharmacokinetics | - | Data not readily available in public domain | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established methods in the field and can be adapted for specific experimental needs.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the inhibition of MAT2A by measuring the amount of inorganic phosphate (B84403) (Pi) produced during the conversion of L-methionine and ATP to SAM.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
Test inhibitor (this compound or PF-9366) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) control wells.
-
Add the MAT2A enzyme to all wells except the negative control and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the colorimetric phosphate detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular S-Adenosylmethionine (SAM) Level Measurement (LC-MS/MS)
This method quantifies the intracellular concentration of SAM in cells treated with a MAT2A inhibitor.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-/-)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or PF-9366) dissolved in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% methanol
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test inhibitor or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites by adding ice-cold 80% methanol.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples to pellet the protein debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using a validated LC-MS/MS method to quantify SAM levels.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Calculate the percent reduction in SAM levels for each inhibitor concentration relative to the vehicle control to determine the IC50 value.
Cellular PRMT5 Activity Assay (Western Blot for SDMA)
This assay assesses the downstream effect of MAT2A inhibition on the activity of PRMT5 by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-/-)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or PF-9366) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and treat with the test inhibitor as described for the SAM level measurement assay.
-
After treatment, wash cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in SDMA levels upon inhibitor treatment.
Visualizations
MAT2A Signaling Pathway
Caption: The MAT2A enzyme catalyzes the formation of SAM, a key methyl donor for various cellular processes.
General Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of MAT2A inhibitors.
Discussion and Conclusion
Both this compound and PF-9366 are valuable research tools for studying the biological consequences of MAT2A inhibition.
This compound demonstrates significantly higher biochemical potency compared to PF-9366, with an IC50 in the low nanomolar range.[1][2] This high potency translates to effective inhibition of SAM production, PRMT5 activity, and cell proliferation in MTAP-deleted cancer cells at nanomolar concentrations.[2] However, a key limitation of this compound is its poor oral bioavailability and short half-life in preclinical models, which has led to the development of its successor, AG-270, for clinical investigation.[1][5]
PF-9366 , while less potent at the enzymatic level, still effectively reduces cellular SAM levels and inhibits the proliferation of certain cancer cell lines.[3][4] An interesting characteristic of PF-9366 is the observation that its treatment can lead to an upregulation of MAT2A protein levels, a feedback mechanism that may blunt its cellular efficacy.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 6. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the specificity of AGI-24512 for MAT2A over other methyltransferases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the methionine adenosyltransferase 2A (MAT2A) inhibitor, AGI-24512, focusing on its specificity relative to other methyltransferases. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound is a potent, allosteric inhibitor of MAT2A with an IC₅₀ of approximately 8 nM.[1][2] It targets the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions. The primary therapeutic rationale for MAT2A inhibition lies in the concept of synthetic lethality, particularly in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. These cancer cells exhibit a heightened dependence on MAT2A for SAM production, rendering them selectively vulnerable to MAT2A inhibitors like this compound.
MAT2A Signaling and Therapeutic Rationale
MAT2A is a central node in cellular metabolism, producing the essential methyl donor SAM. SAM is utilized by a vast array of methyltransferases to modify DNA, RNA, histones, and other proteins, thereby regulating gene expression, signal transduction, and other fundamental cellular processes. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5, a key arginine methyltransferase. This creates a dependency on high SAM levels to maintain PRMT5 activity, making the inhibition of MAT2A a targeted therapeutic strategy.
Specificity of this compound
The hallmark of a valuable chemical probe or therapeutic agent is its specificity for the intended target. While comprehensive public data on the screening of this compound against a wide panel of methyltransferases is limited, information on its closely related successor compound, AG-270, provides strong evidence for the selectivity of this chemical class.
For AG-270, no significant off-target activities were reported from a standard battery of in vitro ancillary pharmacology assays, which included a wide range of biochemical screens.[3] This suggests that the chemical scaffold of this compound is likely to have a high degree of selectivity for MAT2A.
Quantitative Data on Potency
The primary potency of this compound has been well-characterized against its intended target, MAT2A.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | MAT2A | Biochemical | 8 |
| This compound | SAM Production (HCT116 cells) | Cellular | 100 |
| This compound | PRMT5-mediated SDMA (MTAP-/- cells) | Cellular | 95 |
Table 1: Potency of this compound against MAT2A and downstream cellular effects. Data sourced from MedchemExpress.[1]
Comparative Specificity (Inferred)
A direct comparative table of this compound against other methyltransferases is not publicly available. However, a typical broad-panel screen for inhibitor specificity would include representative enzymes from major methyltransferase families. Based on the data for related compounds, the activity of this compound against these off-targets is expected to be significantly lower.
| Methyltransferase Family | Representative Enzyme | Expected this compound Activity |
| Arginine Methyltransferases | PRMT1, PRMT5 | Low / No Inhibition |
| Lysine Methyltransferases | EZH2, SETD2 | Low / No Inhibition |
| DNA Methyltransferases | DNMT1, DNMT3A | Low / No Inhibition |
| RNA Methyltransferases | METTL3 | Low / No Inhibition |
| Catechol-O-Methyltransferase | COMT | Low / No Inhibition |
Table 2: Representative methyltransferase panel for specificity screening. The expected activity of this compound is inferred from data on related compounds and is for illustrative purposes.
Experimental Protocols
Biochemical Assay for MAT2A Inhibition
The specificity and potency of this compound against MAT2A are determined using a biochemical assay that measures the enzymatic activity of purified MAT2A. A common method is a colorimetric assay that quantifies the inorganic phosphate (B84403) (Pi) released during the conversion of ATP and L-methionine to SAM.
Principle: The MAT2A-catalyzed reaction, Methionine + ATP → SAM + PPi + Pi, produces inorganic phosphate. A colorimetric reagent (e.g., BIOMOL GREEN™ or PiColorLock™) binds to free phosphate, resulting in a color change that can be measured spectrophotometrically. The degree of color change is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Colorimetric phosphate detection reagent
-
384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer with a constant final DMSO concentration (e.g., 1%).
-
Assay Plate Setup:
-
Add diluted this compound or vehicle (for positive and blank controls) to the appropriate wells of a 384-well plate.
-
Add purified MAT2A enzyme to the test and positive control wells. Add assay buffer without the enzyme to the blank wells.
-
Incubate the plate at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation: Prepare a master mix of the substrates (ATP and L-Methionine) in the assay buffer and add it to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the colorimetric phosphate detection reagent to each well to stop the reaction and allow color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
References
A Comparative Analysis of AGI-24512's Efficacy in MTAP-Deficient vs. MTAP-Proficient Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of AGI-24512, a potent methionine adenosyltransferase 2α (MAT2A) inhibitor, in cancer cells with and without the functional methylthioadenosine phosphorylase (MTAP) gene. The deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, represents a key vulnerability in a significant portion of human cancers, creating a synthetic lethal relationship with the inhibition of MAT2A.
Mechanism of Action: Exploiting a Metabolic Vulnerability
This compound is a potent inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes.[1][2] In cancer cells harboring a homozygous deletion of the MTAP gene, the accumulation of the metabolite 5'-methylthioadenosine (MTA) occurs. MTA is a known partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 activity highly dependent on SAM levels.[3]
By inhibiting MAT2A, this compound drastically reduces the intracellular SAM pool.[3] This reduction in SAM further cripples the already partially inhibited PRMT5 in MTAP-deleted cells, leading to a cascade of downstream effects including impaired mRNA splicing, induction of DNA damage, and ultimately, cell death.[4][5] This selective anti-proliferative effect forms the basis of the therapeutic window for MAT2A inhibitors in MTAP-deficient cancers.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its efficacy.
Caption: this compound's differential effect in MTAP-positive vs. MTAP-negative cells.
Caption: Experimental workflow for evaluating this compound's cellular effects.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in isogenic HCT116 cell lines, differing only in their MTAP status.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | MTAP Status | IC50 (nM) |
| HCT116 | Positive (WT) | >10,000 |
| HCT116 | Negative (-/-) | ~100[1][4] |
Table 2: Biochemical Effects of this compound in MTAP-Negative HCT116 Cells
| Parameter | IC50 (nM) |
| MAT2A Enzymatic Inhibition | 8[1][2] |
| Reduction of Intracellular SAM Levels | ~100[1] |
| Inhibition of PRMT5-mediated SDMA | 95[1] |
Comparison with Other Alternatives
While this compound demonstrated potent and selective activity, its development was hampered by poor pharmacokinetic properties, including low oral absorption and a short half-life.[3][6] This led to the development of a successor compound, AG-270.
Table 3: Comparison of MAT2A Inhibitors
| Compound | Key Characteristics |
| This compound | Potent and selective in vitro, but poor oral bioavailability and short half-life.[3][6] |
| AG-270 | A first-in-class oral MAT2A inhibitor with improved pharmacokinetic properties that entered Phase 1 clinical trials (NCT03435250).[6][7] Showed more efficient reduction of intracellular SAM compared to this compound.[3] |
| PF-9366 | An earlier allosteric MAT2A inhibitor that led to the upregulation of MAT2A expression in vivo, limiting its cellular potency.[3] |
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: HCT116 MTAP-positive and MTAP-negative cells were seeded in 96-well plates at a density of 1,000-2,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., 0-1 μM) for 96 hours.[1]
-
Viability Assessment: Cell viability was measured using a luminescent cell viability assay (e.g., CellTiter-Glo®, Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence readings were normalized to vehicle-treated controls, and IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
Western Blot for Symmetric Di-methyl Arginine (SDMA)
-
Cell Lysis: Following treatment with this compound for a specified time (e.g., 72 hours), cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against SDMA and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Intracellular SAM Quantification
-
Metabolite Extraction: Following this compound treatment, cells were washed with ice-cold saline, and metabolites were extracted using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Cell lysates were centrifuged to pellet debris, and the supernatant was collected and dried.
-
LC-MS/MS Analysis: Dried metabolites were reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify SAM levels.
-
Data Analysis: SAM levels were normalized to total protein content or cell number and compared between treated and untreated samples.
Conclusion
This compound is a powerful research tool that demonstrates the synthetic lethal interaction between MAT2A inhibition and MTAP deficiency. Its high potency and selectivity in vitro have been instrumental in validating this therapeutic approach. While its own clinical development was halted due to unfavorable pharmacokinetics, the insights gained from studying this compound paved the way for the development of orally bioavailable MAT2A inhibitors like AG-270, which have advanced into clinical trials for the treatment of MTAP-deleted solid tumors and lymphomas.[7][8] The comparative data clearly indicates that the efficacy of this compound is exquisitely dependent on the MTAP status of the cancer cells, highlighting a targeted therapeutic strategy for a genetically defined patient population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
Independent verification of the IC50 of AGI-24512 for MAT2A
An Independent Review of AGI-24512's Potency on MAT2A and a Comparison with Alternative Inhibitors
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of this compound on Methionine Adenosyltransferase 2A (MAT2A) against other known inhibitors of the same enzyme. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental methodologies for IC50 determination, and visualizes the relevant biological pathway and experimental workflow.
Introduction to MAT2A as a Therapeutic Target
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to numerous cellular processes, including epigenetic regulation and protein function. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A activity. This synthetic lethal relationship has positioned MAT2A as a promising target for cancer therapy.
Comparative Analysis of MAT2A Inhibitor Potency
This compound has been identified as a potent inhibitor of MAT2A.[1][2][3][4] The following table provides a comparative summary of the biochemical IC50 values for this compound and other publicly disclosed MAT2A inhibitors. It is important to note that IC50 values can vary based on specific experimental conditions.
| Inhibitor | Biochemical IC50 (nM) | Notes |
| This compound | 8 | A potent, allosteric inhibitor of MAT2A.[1][2][5] |
| AG-270 | 18.7 - 68.3 | A first-in-class oral MAT2A inhibitor.[6] |
| PF-9366 | 420 | An allosteric inhibitor.[7] |
| SCR-7952 | 18.7 | A highly selective MAT2A inhibitor.[6] |
| MAT2A-IN-16 | 20 | Inhibits proliferation of MTAP-/- cells.[3] |
| MAT2A-IN-19 | 32.93 | Also known as Compound I-3.[3] |
| MAT2A-IN-21 | 49 | Selectively inhibits cancer cells with MTAP deficiency.[3][8] |
| MAT2A-IN-24 | 20 | Also known as Compound 9.[3] |
| FIDAS-5 | 2100 | An orally active MAT2A inhibitor.[3] |
| Compound 28 | 25 (cellular) | Inhibits symmetric arginine methylation, a downstream marker of MAT2A activity.[9] |
Experimental Protocols
Accurate determination of IC50 values relies on standardized and meticulously executed experimental protocols. Below are representative methodologies for both biochemical and cell-based assays.
Biochemical MAT2A Inhibition Assay Protocol
This protocol outlines a common method to determine the enzymatic IC50 of a test compound against recombinant MAT2A by measuring the release of inorganic phosphate (B84403), a product of the enzymatic reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
Inorganic pyrophosphatase
-
L-Methionine
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35[9]
-
Test Inhibitor (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Phosphate detection reagent (e.g., BIOMOL GREEN™)[9]
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks into the assay buffer to create a concentration-response curve (e.g., 12-point, half-log dilutions). The final DMSO concentration in the assay should be kept constant, typically at or below 1%.[9]
-
Enzyme and Substrate Preparation: Prepare a solution containing MAT2A (final concentration ~40 nM) and inorganic pyrophosphatase (final concentration ~1 µg/mL) in assay buffer.[9] Prepare a separate substrate solution containing L-Methionine (final concentration ~20 µM) and ATP (final concentration ~70 µM) in assay buffer.[9]
-
Assay Reaction:
-
Dispense the diluted test inhibitor solutions into the wells of a 384-well plate.
-
Add the enzyme solution to the wells containing the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells. The final reaction volume is typically 20-25 µL.[9][10]
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Incubation: Incubate the plate at room temperature for a set period, for example, 90 minutes.[9]
-
Detection: Stop the reaction by adding the phosphate detection reagent (e.g., 40 µL of BIOMOL GREEN™) to each well.[9] Incubate for an additional 20 minutes to allow for color development.[9]
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all other readings. Normalize the data to the positive control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol determines the effect of a MAT2A inhibitor on the proliferation of cancer cells, which is a measure of the compound's cellular potency.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-) and a wild-type control.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Test Inhibitor dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
DMSO
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[11]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 72 to 120 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.[11]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value, representing the concentration at which the inhibitor reduces cell proliferation by 50%.[12]
Visualizations
MAT2A Signaling Pathway in MTAP-Deleted Cancer
The diagram below illustrates the central role of MAT2A in the methionine cycle and its synthetic lethal relationship with MTAP deletion, which is exploited by MAT2A inhibitors.
Caption: MAT2A pathway and the effect of its inhibition in MTAP-deleted cancers.
Experimental Workflow for Biochemical IC50 Determination
This diagram outlines the key steps involved in determining the biochemical IC50 of a MAT2A inhibitor.
Caption: Workflow for determining the biochemical IC50 of a MAT2A inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methionine Adenosyltransferase (MAT) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
AGI-24512's performance in head-to-head studies with standard-of-care cancer drugs
AGI-24512 is a potent, preclinical inhibitor of methionine adenosyltransferase 2α (MAT2A) that has demonstrated selective anti-proliferative activity in cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive overview of the available preclinical data for this compound, its mechanism of action, and its context within the landscape of treatments for MTAP-deleted cancers. Due to its status as a preclinical compound with identified limitations, direct head-to-head clinical studies with standard-of-care drugs have not been conducted. This guide, therefore, focuses on the foundational scientific data that informed the development of next-generation MAT2A inhibitors.
Mechanism of Action: Targeting a Metabolic Vulnerability
This compound exploits a synthetic lethal relationship in cancer cells harboring a deletion of the MTAP gene. MTAP is a key enzyme in the methionine salvage pathway. Its absence, often occurring as a co-deletion with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[1][2][3] This accumulation partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5).[1] Consequently, cancer cells with MTAP deletion become highly dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A, to maintain PRMT5 activity.[1][3]
This compound is an allosteric inhibitor of MAT2A, binding to a site distinct from the substrate binding pockets for ATP and L-methionine.[4][5] By inhibiting MAT2A, this compound reduces the cellular levels of SAM, a universal methyl donor essential for numerous cellular processes, including PRMT5-mediated mRNA splicing.[1][6] The subsequent reduction in PRMT5 activity in MTAP-deleted cells leads to defects in mRNA splicing, induction of DNA damage, and ultimately, cell death.[1][6]
Preclinical Performance of this compound
This compound has demonstrated potent and selective activity in preclinical models of MTAP-deleted cancers. The following tables summarize the key quantitative data available.
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| MAT2A Enzymatic IC50 | 8 nM | Enzyme Assay | [6][7] |
| HCT116 MTAP-/- Cell Proliferation IC50 | 100 nM | Cell-Based Assay | [6] |
| SAM Level Reduction IC50 (HCT116 MTAP-/-) | 100 nM | Cell-Based Assay | [6] |
| PRMT5-mediated SDMA Marks IC50 (MTAP-/- cells) | 95 nM | Cell-Based Assay | [6] |
Limitations
Pharmacokinetic studies in rats revealed that this compound has poor oral absorption and a short half-life, which limited its potential for in vivo development.[1][4] These findings led to the development of optimized MAT2A inhibitors, such as AG-270, with improved pharmacokinetic properties.[1]
Standard-of-Care for Cancers with MTAP Deletion
MTAP deletion is prevalent in a variety of cancers, including:
-
Pancreatic Cancer
-
Non-Small Cell Lung Cancer (NSCLC)
-
Glioblastoma
-
Bile Duct Cancer
-
Mesothelioma
The standard-of-care for these cancers typically involves a combination of surgery, radiation, and chemotherapy. Targeted therapies and immunotherapies are also used depending on the specific cancer type and molecular profile. However, there are currently no approved therapies that specifically target the MTAP-deletion vulnerability. The development of MAT2A inhibitors like this compound and its successors represents a novel targeted approach for this significant patient population.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its effects.
Caption: this compound inhibits MAT2A, leading to synthetic lethality in MTAP-deleted cancer cells.
Caption: A typical in vitro workflow for evaluating the efficacy of this compound.
Experimental Protocols
Cell Proliferation Assay
MTAP-wildtype and MTAP-deleted cancer cells (e.g., HCT116 isogenic pair) are seeded in 96-well plates. After 24 hours, cells are treated with a serial dilution of this compound or vehicle control (DMSO). After 96 hours of incubation, cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]
SAM Measurement
Cells are plated and treated with this compound as described above. Following treatment, intracellular metabolites are extracted using a methanol/acetonitrile/water solution. S-adenosylmethionine (SAM) levels are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Western Blot for PRMT5 Activity
Cells are treated with this compound for a specified period. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against symmetric dimethylarginine (SDMA) motifs to assess PRMT5 activity, with a loading control like β-actin.
DNA Damage Assessment
Cells grown on coverslips are treated with this compound. After treatment, cells are fixed, permeabilized, and stained with an antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. Nuclei are counterstained with DAPI. The percentage of γH2AX-positive cells is determined by fluorescence microscopy.[6]
Conclusion
This compound is a foundational tool compound that has been instrumental in validating MAT2A as a therapeutic target in MTAP-deleted cancers. While its own development was halted due to unfavorable pharmacokinetic properties, the potent and selective preclinical activity of this compound paved the way for the development of AG-270, a clinical-stage MAT2A inhibitor.[1][8][9] The data generated with this compound continues to be valuable for researchers investigating the metabolic vulnerabilities of cancer and the development of novel targeted therapies. Further research and clinical trials with next-generation MAT2A inhibitors will be crucial to determine the ultimate clinical utility of this therapeutic strategy.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacr.org [aacr.org]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synthetic Lethality: A Comparative Guide to the Synergistic Effects of AGI-24512 with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The convergence of distinct cancer therapies to exploit tumor-specific vulnerabilities represents a frontier in oncology research. This guide provides a comprehensive evaluation of the potential synergistic effects of AGI-24512, a potent MAT2A inhibitor, in combination with PARP inhibitors. While direct clinical trial data on this specific combination is emerging, this document synthesizes preclinical evidence, mechanistic rationale, and data from analogous therapeutic strategies to offer a predictive comparison and guide future research.
Executive Summary
The combination of this compound and PARP inhibitors is predicated on a powerful synthetic lethal strategy. This compound, by inhibiting methionine adenosyltransferase 2A (MAT2A), disrupts cellular methylation processes and induces DNA damage[1][2]. PARP inhibitors, on the other hand, cripple the cell's ability to repair single-strand DNA breaks, a mechanism particularly effective in tumors with pre-existing homologous recombination deficiencies (HRD)[3][4][5]. The synergistic potential lies in the dual assault on DNA integrity and repair, leading to an accumulation of catastrophic DNA damage and subsequent cancer cell death. Preclinical studies with molecules that mimic the effect of this compound have demonstrated significant potentiation of PARP inhibitor efficacy, particularly in tumors with MTAP deletion, a common alteration in many cancers[6].
Data Presentation: Comparative Efficacy
The following tables summarize key quantitative data extrapolated from studies on MAT2A or MTAP inhibition in combination with PARP inhibitors, providing a comparative framework for the expected efficacy of an this compound and PARP inhibitor combination.
Table 1: In Vitro Synergistic Effects on Cell Viability
| Cell Line | Genetic Background | Combination | Concentration Range | Synergy Score (CI) | Key Finding | Reference |
| HCC70 | TNBC, MTAP-null | MTAPi + Olaparib | 10 µM (MTAPi), 1-10 µM (Olaparib) | < 1 | Significant synergistic reduction in cell viability compared to single agents. | [6] |
| PDX4 | TNBC, MTAP WT | MTAPi + Olaparib | 10 µM (MTAPi), 1-10 µM (Olaparib) | ~ 1 | Additive to synergistic effects observed. | [6] |
| Multiple SCLC cell lines | Various DDR mutations | Irinotecan + PARPi | 50 nM (Irinotecan) | IC50 fold change >25 | Irinotecan, a DNA damaging agent, shows strong synergy with PARP inhibitors. | [7] |
Note: CI (Combination Index) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| HCC70 Xenograft (TNBC, MTAP-null) | Olaparib + MTAPi | 50 mg/kg (Olaparib), 10 mg/kg (MTAPi) | Significantly higher than single agents | Enhanced survival compared to monotherapy | [6] |
| PDX4 Xenograft (TNBC, MTAP WT) | Olaparib + MTAPi | 50 mg/kg (Olaparib), 10 mg/kg (MTAPi) | Moderately higher than single agents | Modest survival benefit | [6] |
| PDX3 Xenograft (TNBC, MTAP deletion) | Olaparib | 50 mg/kg | Higher sensitivity compared to MTAP WT models | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of synergy and a typical experimental workflow for evaluating such combinations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of PARP inhibitor combination therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MTAP increases PARP inhibitor susceptibility in triple-negative breast cancer through a feed-forward loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of MAT2A Inhibitors: A Comparative Analysis of AGI-24512 and its Successor, AG-270
A new generation of targeted therapies is emerging for cancers with specific metabolic vulnerabilities. This guide provides a comparative overview of two notable methionine adenosyltransferase 2A (MAT2A) inhibitors: AGI-24512 and its clinical successor, AG-270. The focus is on their in vivo efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound was identified as a potent MAT2A inhibitor, instrumental for in vitro studies that validated the therapeutic potential of targeting MAT2A in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] However, its utility for in vivo applications was limited by poor oral absorption and a short half-life.[2][3] This led to the development of AG-270, an orally bioavailable and metabolically stable compound that has advanced into clinical trials.[4][5][6] AG-270 was engineered to overcome the pharmacokinetic challenges of its predecessors, demonstrating significant tumor growth inhibition in preclinical xenograft models.[4][5]
Mechanism of Action: Targeting a Metabolic Vulnerability
Both this compound and AG-270 are allosteric, noncompetitive inhibitors of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[2][4] In cancers with MTAP deletion, a key enzyme in the methionine salvage pathway is lost.[7] This creates a heightened dependency on the de novo synthesis of SAM by MAT2A, rendering these tumors selectively vulnerable to MAT2A inhibition.[3] Inhibition of MAT2A leads to a reduction in intracellular SAM levels, which in turn inhibits the activity of PRMT5, an enzyme reliant on SAM.[3][8] This disruption of PRMT5-dependent mRNA splicing and the induction of DNA damage ultimately lead to cell death in MTAP-deleted cancer cells.[1][3][8]
Comparative In Vitro and In Vivo Data
Due to the pharmacokinetic limitations of this compound, a direct in vivo comparison with AG-270 is not available in the literature. However, to bridge this gap, data for an intermediate in vivo tool compound, AGI-25696, which was developed from this compound, is presented alongside the data for AG-270.
| Parameter | This compound | AGI-25696 (In vivo tool) | AG-270 |
| Target | MAT2A | MAT2A | MAT2A |
| Enzymatic IC50 | 8 nM[1][9] | Not explicitly stated, but developed from this compound | 14 nM[4] |
| Cellular SAM IC50 (HCT116 MTAP-null) | 100 nM[1] | 150 nM[10] | 20 nM[4] |
| Oral Bioavailability | Poor[2][3] | Sufficient for in vivo studies | Orally active[4] |
| In Vivo Model | Not tested in vivo | KP4 MTAP-null pancreatic cancer xenograft[2][5] | KP4 MTAP-null pancreatic cancer xenograft[4] |
| Dosing Regimen | N/A | 300 mg/kg, daily (oral)[2] | 200 mg/kg, daily (oral) for 38 days[4] |
| Tumor Growth Inhibition (TGI) | N/A | 67.8%[2] | Dose-dependent reduction in tumor growth[4] |
| Effect on Tumor SAM Levels | N/A | Substantial reduction[2] | Dose-dependent reduction[4] |
| Tolerability | N/A | No adverse effects on body weight[2] | Well-tolerated, mean body weight loss <5%[4] |
Experimental Protocols
The in vivo efficacy of the MAT2A inhibitors was evaluated using a xenograft mouse model. Below is a summary of the typical experimental protocol as described in the cited literature.
1. Cell Line and Animal Model:
-
Cell Line: KP4, a human pancreatic cancer cell line with homozygous MTAP deletion, was used.[2][5]
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
-
KP4 cells were cultured and then subcutaneously inoculated into the flank of the mice.
-
Tumors were allowed to grow to a palpable size before the initiation of treatment.
3. Dosing and Administration:
-
AG-270: Administered orally once daily (q.d.) at a dose of 200 mg/kg for 38 days.[4]
-
AGI-25696: Administered orally daily at a dose of 300 mg/kg.[2]
-
A vehicle control group was included in the studies for comparison.
4. Efficacy Endpoints:
-
Tumor Volume: Tumor size was measured regularly (e.g., twice weekly) using calipers, and tumor volume was calculated using the formula: (length x width^2)/2.
-
Body Weight: Animal body weight was monitored as an indicator of treatment-related toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumor and plasma samples were collected to measure SAM levels to confirm target engagement.
Conclusion
While this compound was a pivotal tool for validating the MAT2A therapeutic hypothesis in vitro, its poor pharmacokinetic profile precluded its in vivo development. Its successor, AG-270, successfully addressed these limitations, demonstrating oral bioavailability and significant, well-tolerated anti-tumor efficacy in preclinical models of MTAP-deleted cancers. The development from this compound to AG-270 exemplifies a successful structure-based drug design campaign to optimize a promising therapeutic agent for clinical investigation. The preclinical data for AG-270 provided a strong rationale for its advancement into Phase 1 clinical trials for patients with advanced solid tumors or lymphomas characterized by MTAP deletion.[6][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Agios Announces First Patient Dosed with MAT2A Inhibitor AG-270 in Phase 1 Study in Patients with Advanced Solid Tumors or Lymphoma with an MTAP Deletion – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AGI-24512: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for AGI-24512, a potent methionine adenosyltransferase 2α (MAT2A) inhibitor used in anticancer research.[1][2] Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general principles of chemical waste management for research-grade compounds provide a clear framework for its safe handling and disposal. The primary consideration is to treat this compound and its associated waste as potentially hazardous unless confirmed otherwise by a formal hazard assessment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₄O₂ | [1] |
| Molecular Weight | 400.47 g/mol | [1] |
| Purity | 99.72% | [1] |
| Form | Solid (powder) | N/A |
| Solubility | Insoluble in water and ethanol (B145695); Soluble in DMSO | [3] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [3] |
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the disposal of this compound in its solid form and as a solution in dimethyl sulfoxide (B87167) (DMSO).
Waste Identification and Segregation
The first and most critical step is the proper identification and segregation of this compound waste. All waste streams containing this compound must be considered chemical waste.
-
Solid this compound: Unused or expired solid this compound should be collected in a designated, properly labeled hazardous waste container.
-
This compound in DMSO Solutions: Solutions of this compound in DMSO should be collected as organic solvent waste. Do not mix with aqueous or other incompatible waste streams.[4][5]
-
Contaminated Labware: All labware, including pipette tips, tubes, and flasks that have come into direct contact with this compound (solid or solution), should be considered chemically contaminated waste.
Waste Collection and Storage
Proper collection and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
-
Containers: Use only approved, chemically resistant, and sealable containers for waste collection. Ensure containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the approximate concentration and volume.
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Secondary containment should be used to prevent spills.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include the start date of waste accumulation.
Disposal of Solid this compound
-
Containerize: Place the original vial or a securely sealed container with the unwanted solid this compound into a larger, labeled hazardous waste container.
-
Label: Ensure the outer container is fully labeled with all required information.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the solid chemical waste.
Disposal of this compound in DMSO Solutions
-
Collect: Pour the this compound in DMSO solution into a designated container for halogen-free organic solvent waste.[4][5]
-
Do Not Mix: Avoid mixing with incompatible waste streams.
-
Seal and Label: Securely cap the waste container and ensure it is properly labeled.
-
Arrange for Pickup: Follow your institution's procedures for the disposal of liquid hazardous waste through the EHS office.
Disposal of Contaminated Materials
-
Segregate: Collect all disposable labware (e.g., pipette tips, microfuge tubes, gloves) contaminated with this compound in a designated, lined container for solid chemical waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Label: Clearly label the container as "Chemically Contaminated Solid Waste" and list "this compound."
-
Arrange for Pickup: Arrange for disposal through your institution's EHS office.
Decontamination of Non-Disposable Labware
For glassware and other reusable equipment, a thorough decontamination process is necessary.
-
Rinse: Rinse the labware multiple times with a suitable solvent (such as ethanol or acetone) that can dissolve this compound.
-
Collect Rinsate: The initial rinsate should be collected and disposed of as liquid hazardous waste.
-
Wash: After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound waste streams.
Experimental Protocols
While specific experimental protocols for this compound are proprietary to individual research labs, the handling and preparation of stock solutions are common procedures. The following is a generalized protocol for preparing a stock solution of this compound in DMSO.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound required to make the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 400.47 g/mol x 1000 mg/g = 4.0047 mg
-
-
Weigh this compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolve in DMSO: Add the weighed this compound to a sterile vial. Add the appropriate volume of anhydrous DMSO to the vial.
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[3]
Signaling Pathway Diagram
This compound is an inhibitor of MAT2A, a key enzyme in the methionine cycle. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits MAT2A, blocking the production of SAM.
By following these procedures and understanding the mechanism of this compound, laboratory professionals can ensure its safe handling from acquisition through disposal, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Guide for Handling AGI-24512
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of AGI-24512, a potent methionine adenosyltransferase 2α (MAT2A) inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. This compound is utilized in cancer research to block the proliferation of MTAP-deleted cancer cells by triggering a DNA damage response.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, and the subsequent operational plan provides context for its use.
| Protection Type | Specific Requirement | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation exposure to dust or aerosols. |
Operational Plan: From Receipt to Disposal
This procedural guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).
-
Stock solutions of this compound in solvents like DMSO should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. For shorter-term storage (up to 1 month), -20°C is acceptable.
Preparation of Solutions
-
All handling of the powdered form of this compound must be conducted in a chemical fume hood to prevent inhalation of dust.
-
Wear all prescribed PPE, including gloves, a lab coat, and eye protection.
-
When preparing stock solutions, use fresh, anhydrous DMSO as moisture can reduce solubility. This compound is soluble in DMSO at concentrations up to 80 mg/mL.
-
For cell-based assays, further dilutions should be made in the appropriate cell culture medium.
Handling During Experiments
-
Always handle solutions containing this compound with care to avoid splashes and aerosol generation.
-
If working outside of a fume hood with diluted solutions, ensure the area is well-ventilated.
-
Change gloves immediately if they become contaminated.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
Spills and Accidental Release
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.
-
Ensure the spill area is well-ventilated during cleanup.
First Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Determining IC50 in Cell Culture
This protocol provides a general workflow for assessing the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116)[2][3]
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)[4]
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment and allow them to adhere overnight.[4]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.[4]
-
Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).[4]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[4]
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.[4]
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.[4]
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
